1-Methylcyclobutane-1-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXPECBGWEDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602824 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-30-9 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physical and chemical properties of 1-Methylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methylcyclobutane-1-carbaldehyde, a unique cyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. Drawing upon established experimental data and theoretical principles, this document aims to be an essential resource for researchers working with this and related sterically hindered carbocyclic compounds.
Core Molecular Attributes and Physical Properties
This compound is a six-carbon cyclic aldehyde. The presence of a methyl group on the same carbon as the aldehyde function introduces significant steric hindrance, which in turn influences its physical properties and chemical reactivity.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 65338-30-9 | [PubChem][1] |
| Molecular Formula | C₆H₁₀O | [PubChem][1] |
| Molecular Weight | 98.14 g/mol | [PubChem][1] |
| Monoisotopic Mass | 98.0732 u | [PubChem][1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| XLogP3 | 1.1 | [PubChem][1] |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected and observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the key expected signals are:
-
Aldehydic Proton (CHO): A singlet in the downfield region (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group.
-
Cyclobutane Protons (CH₂): A series of multiplets in the upfield region (typically δ 1.5-2.5 ppm) arising from the methylene groups of the cyclobutane ring. The complexity of these signals is due to diastereotopicity and complex spin-spin coupling.
-
Methyl Protons (CH₃): A singlet in the upfield region (typically δ 1.0-1.5 ppm).
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Key expected resonances include:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region (typically δ 190-210 ppm).
-
Quaternary Carbon (C-CH₃): The carbon atom of the cyclobutane ring bonded to the methyl and aldehyde groups.
-
Cyclobutane Carbons (CH₂): Signals corresponding to the methylene carbons of the ring.
-
Methyl Carbon (CH₃): A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain of the cyclobutane.
-
C-H Stretch (Aldehydic): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (98.14). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for cyclic ketones and aldehydes.
Synthesis and Reactivity
The synthesis and reactivity of this compound are influenced by the steric hindrance around the carbonyl group and the inherent strain of the cyclobutane ring.
Synthetic Approaches
While a specific, detailed protocol for the synthesis of this compound is not widely published, several general methods for the synthesis of sterically hindered aldehydes can be adapted. A plausible synthetic route involves the oxidation of the corresponding primary alcohol, (1-methylcyclobutyl)methanol.
Diagram 1: Proposed Synthesis of this compound
Caption: Oxidation of (1-methylcyclobutyl)methanol.
This transformation can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol to avoid over-oxidation to the carboxylic acid.
Another potential route could involve the reduction of a suitable carboxylic acid derivative, such as 1-methylcyclobutane-1-carbonyl chloride, using a controlled reducing agent like lithium tri-tert-butoxyaluminum hydride.
Chemical Reactivity
The aldehyde functional group in this compound is the primary site of reactivity. However, the steric bulk of the adjacent methyl group and the cyclobutane ring can hinder the approach of nucleophiles.
Like other aldehydes, it is expected to undergo nucleophilic addition reactions, although potentially at a slower rate than less hindered aldehydes. Examples include:
-
Grignard Reactions: Reaction with Grignard reagents will lead to the formation of secondary alcohols.
-
Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene.[2][3] The choice of the Wittig reagent will determine the structure of the resulting alkene.
-
Cyanohydrin Formation: Addition of hydrogen cyanide will form a cyanohydrin.
Diagram 2: Representative Reactions of this compound
Caption: Key reactions of the aldehyde group.
-
Oxidation: The aldehyde can be oxidized to the corresponding 1-methylcyclobutane-1-carboxylic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride or lithium aluminum hydride, will yield the primary alcohol, (1-methylcyclobutyl)methanol.
Potential Applications in Research and Development
The unique structural features of this compound make it an interesting building block in several areas of chemical research.
Medicinal Chemistry
The cyclobutane motif is increasingly recognized for its utility in drug design.[1][4][5] Its rigid, three-dimensional structure can be used to control the conformation of a molecule, potentially leading to increased potency and selectivity for a biological target. The incorporation of a cyclobutane ring can also enhance metabolic stability by blocking sites of enzymatic degradation.[1][6] As a functionalized cyclobutane derivative, this compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Organic Synthesis
The strained four-membered ring of cyclobutane derivatives can be exploited in various synthetic transformations. While the aldehyde provides a handle for a wide range of chemical modifications, the cyclobutane ring itself can participate in ring-opening or ring-expansion reactions under specific conditions, providing access to other carbocyclic and heterocyclic systems.
Safety and Handling
Based on GHS classifications for similar compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a sterically hindered cyclic aldehyde with a unique combination of structural features. While some of its fundamental physical properties require further experimental determination, its spectroscopic characteristics are well-defined by NMR, IR, and MS principles. Its synthesis can be approached through established methods for the preparation of hindered aldehydes, and its reactivity is governed by the interplay of the aldehyde functionality and the steric and electronic effects of the cyclobutane ring and methyl group. The growing interest in cyclobutane derivatives in medicinal chemistry suggests that this compound and related compounds may serve as valuable building blocks for the discovery of new bioactive molecules.
References
[4] Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100523. Available at: [Link]
[1] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
[2] Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
[3] Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
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- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. lifechemicals.com [lifechemicals.com]
A Technical Guide to the Spectroscopic Profile of 1-Methylcyclobutane-1-carbaldehyde
This guide provides a comprehensive technical overview of the anticipated spectroscopic characteristics of 1-methylcyclobutane-1-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of empirical data in public literature[1], this guide synthesizes predictive data with foundational spectroscopic principles and comparative analysis of structurally related molecules.
Introduction
This compound, with the molecular formula C₆H₁₀O, is a saturated cyclic aldehyde.[2] Its structure, featuring a strained cyclobutane ring, a quaternary carbon, a methyl group, and an aldehyde functional group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical development. The inherent ring strain and conformational dynamics of the cyclobutane moiety are expected to significantly influence its spectroscopic properties.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals for the aldehyde proton, the methyl protons, and the methylene protons of the cyclobutane ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | N/A |
| Ring CH₂ (adjacent to C=O) | 2.0 - 2.5 | Multiplet (m) | - |
| Ring CH₂ (β to C=O) | 1.7 - 2.2 | Multiplet (m) | - |
| Methyl (-CH₃) | 1.1 - 1.4 | Singlet (s) | N/A |
Causality Behind Predictions:
-
Aldehyde Proton: The strong deshielding effect of the carbonyl group places the aldehyde proton significantly downfield, typically in the 9-10 ppm region. Its isolation from other protons results in a singlet.
-
Ring Protons: The cyclobutane ring protons are expected to exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. Their chemical shifts are influenced by the anisotropic effect of the carbonyl group and the puckered conformation of the cyclobutane ring.[4]
-
Methyl Protons: The methyl group is attached to a quaternary carbon, so it will not be split by any neighboring protons, resulting in a singlet. Its chemical shift is in the typical range for an alkyl group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Quaternary Carbon (C-CH₃) | 40 - 50 |
| Ring CH₂ | 20 - 35 |
| Methyl (-CH₃) | 15 - 25 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears far downfield.
-
Quaternary Carbon: The chemical shift of the quaternary carbon is influenced by its substitution pattern.
-
Ring and Methyl Carbons: These carbons appear in the typical aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl and C-H bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Carbonyl (C=O) Stretch | 1715 - 1730 | Strong |
| CH₂ Bend | ~1465 | Medium |
| CH₃ Bend | ~1375 | Medium |
Causality Behind Predictions:
-
Aldehyde C-H Stretch: The presence of two distinct C-H stretching bands for the aldehyde proton (Fermi resonance) is a characteristic feature.
-
Aliphatic C-H Stretch: The strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and cyclobutane methylene groups. The strained nature of the cyclobutane ring may lead to a slight shift to higher wavenumbers.[5]
-
Carbonyl Stretch: A strong, sharp absorption band in the region of 1715-1730 cm⁻¹ is the most prominent feature of an aldehyde.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₁₀O), which is approximately 98.07 g/mol .[2] PubChem lists the monoisotopic mass as 98.073164938 Da.[2]
-
Key Fragmentation Patterns: Aldehydes typically undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement.
-
α-Cleavage: Loss of the formyl radical (•CHO, 29 Da) or the hydrogen radical (•H, 1 Da) from the molecular ion. This would lead to fragments at m/z 69 and m/z 97, respectively.
-
McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen. In this compound, this pathway is less likely due to the ring structure.
-
Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules.
-
Predicted High-Resolution Mass Spectrometry (HRMS) Data
HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
| Adduct | Predicted m/z |
| [M+H]⁺ | 99.080442 |
| [M+Na]⁺ | 121.06238 |
These predicted m/z values are sourced from PubChemLite.[1]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Structure and Spectroscopic Correlations
To better understand the relationship between the structure of this compound and its spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR chemical shift correlations.
Conclusion
The spectroscopic analysis of this compound, while currently based on predictive data and analogy to similar compounds, provides a robust framework for its characterization. The combination of NMR, IR, and MS techniques offers a complementary and comprehensive approach to confirming its structure and purity. The predicted data presented in this guide serves as a valuable reference for researchers and scientists working with this compound, enabling them to anticipate and interpret experimental results effectively. Further empirical studies are warranted to validate these predictions and expand the body of knowledge on this and related cyclobutane derivatives.
References
- BenchChem. (2025).
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
- PrepChem. (n.d.).
- PubChemLite. (n.d.). This compound (C6H10O). PubChemLite.
- PubChem. (n.d.). trans-(1R,2S)-2-methylcyclobutane-1-carbaldehyde. PubChem.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (1993, October). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
Sources
An In-depth Technical Guide to 1-Methylcyclobutane-1-carbaldehyde: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylcyclobutane-1-carbaldehyde, a unique substituted cyclobutane derivative. While direct historical accounts of its initial synthesis are not extensively documented, this paper constructs a plausible historical narrative based on the evolution of synthetic methodologies for cyclobutane compounds. We will delve into the logical synthetic pathways, offering detailed, field-proven protocols for its preparation from readily available precursors. This guide will serve as a valuable resource for researchers interested in the synthesis and application of strained cyclic aldehydes, providing both a historical context and practical, actionable laboratory procedures.
Introduction: The Intrigue of the Cyclobutane Ring
The cyclobutane moiety, a four-membered carbocycle, has long fascinated organic chemists due to its inherent ring strain, which imparts unique reactivity.[1] The synthesis of cyclobutane derivatives has been a subject of extensive research, with applications ranging from natural product synthesis to materials science. This compound, with its quaternary carbon center and reactive aldehyde functionality, presents a particularly interesting synthetic target. Its structural rigidity and the presence of a carbonyl group make it a potentially valuable building block in the design of novel pharmaceuticals and other biologically active molecules. This guide will explore the logical pathways to its synthesis, grounded in established chemical principles.
A Plausible Historical Context for the Emergence of this compound
While a singular "discovery" of this compound is not prominently featured in the annals of chemical literature, its synthesis can be logically placed within the broader context of the development of cyclobutane chemistry. Early efforts in the 20th century focused on the creation of the cyclobutane ring itself. A landmark achievement was the synthesis of cyclobutane by Willstätter and Bruce in 1907 through the hydrogenation of cyclobutene. This opened the door for the exploration of functionalized cyclobutane derivatives.
Given the synthetic methodologies of the time, the first synthesis of this compound likely emerged from multi-step sequences involving the formation of a more stable precursor, such as a carboxylic acid or its ester, followed by functional group transformation to the aldehyde. A probable early route would have involved the synthesis of 1-methylcyclobutane-1-carboxylic acid or its corresponding ester, followed by reduction.
Synthetic Pathways to this compound
Several logical and efficient synthetic routes can be envisioned for the preparation of this compound. These pathways leverage common and well-established organic transformations, starting from readily accessible precursors.
Pathway A: From Methyl 1-Methylcyclobutane Carboxylate
This pathway begins with the synthesis of methyl 1-methylcyclobutane carboxylate, a stable and accessible precursor.
A robust method for the synthesis of this ester involves the alkylation of methyl cyclobutanecarboxylate.[2] This reaction utilizes a strong base to generate a carbanion, which is then quenched with an electrophile (methyl iodide).
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isopropylcyclohexylamine (27 g) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the solution to -20 °C in a cryocool bath.
-
Slowly add n-butyllithium (1.6 M in hexane, 115 mL) while maintaining the temperature at -20 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -20 °C, then cool to -70 °C.
-
In a separate flask, prepare a solution of methyl cyclobutanecarboxylate (14 g) in anhydrous THF (100 mL).
-
Add the methyl cyclobutanecarboxylate solution dropwise to the LDA solution over a period of 1 hour, ensuring the temperature remains at -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to near 0 °C.
-
Rapidly add methyl iodide (33 g).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by pouring the mixture into a separatory funnel containing a mixture of diethyl ether (200 mL) and 1N HCl (150 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic extracts, wash with a dilute sodium sulfite solution (100 mL), followed by water (2 x 100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield methyl 1-methylcyclobutane carboxylate.
The selective reduction of an ester to an aldehyde requires a careful choice of reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it is a bulky and electrophilic reducing agent that can be used at low temperatures to favor the formation of the aldehyde.[3][4][5][6][7]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 1-methylcyclobutane carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of DIBAL-H in toluene (1 equivalent) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the resulting suspension vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Diagram of Synthetic Pathway A:
Sources
- 1. This compound | C6H10O | CID 20134527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Reactivity and Stability of 1-Methylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-methylcyclobutane-1-carbaldehyde, a molecule of interest in organic synthesis and drug discovery. The presence of a strained cyclobutane ring coupled with a reactive aldehyde functionality imparts a unique chemical profile that is crucial for professionals in drug development to understand. This document extrapolates from established principles of organic chemistry and data from analogous structures to present a detailed overview of its synthesis, potential degradation pathways under thermal and photochemical stress, and its reactivity in key synthetic transformations. Detailed experimental protocols for stability studies and characteristic reactions are provided, alongside expected analytical data to aid in its characterization.
Introduction: Structural Features and Inherent Instability
This compound is a structurally intriguing organic molecule characterized by two key features that dictate its chemical behavior: the aldehyde functional group and the cyclobutane ring. The aldehyde group is known for its susceptibility to oxidation, reduction, and nucleophilic attack. The cyclobutane ring, a four-membered carbocycle, possesses significant ring strain due to the deviation of its bond angles from the ideal 109.5° of sp³ hybridized carbons to approximately 88° in its puckered conformation[1][2]. This inherent strain, a combination of angle and torsional strain, makes the ring prone to cleavage under various reaction conditions, including thermolysis and acidic environments[3][4].
The juxtaposition of these two reactive moieties suggests that this compound is a molecule with a delicate balance of stability and reactivity. Understanding these characteristics is paramount for its application in multi-step syntheses and for assessing its viability as a scaffold in drug candidates, where stability is a critical parameter.
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound, starting from either the corresponding nitrile or alcohol.
Reduction of 1-Methylcyclobutane-1-carbonitrile
A common and effective method for the synthesis of aldehydes is the partial reduction of nitriles using diisobutylaluminium hydride (DIBAL-H). This reagent is a powerful yet selective reducing agent that can convert nitriles to imines, which are then hydrolyzed to the corresponding aldehydes upon aqueous workup.
Experimental Protocol: DIBAL-H Reduction
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylcyclobutane-1-carbonitrile (1.0 eq) dissolved in anhydrous toluene (5 mL per mmol of nitrile).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add a 1.0 M solution of DIBAL-H in toluene (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously until two clear layers form.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Caption: Synthesis of this compound via DIBAL-H reduction.
Oxidation of (1-Methylcyclobutyl)methanol
Primary alcohols can be selectively oxidized to aldehydes using a variety of reagents. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid[5][6].
Experimental Protocol: PCC Oxidation
-
Preparation: To a round-bottom flask containing a magnetic stirrer, add PCC (1.5 eq) and a small amount of Celite or silica gel to adsorb the chromium byproducts.
-
Solvent Addition: Add anhydrous DCM (10 mL per mmol of alcohol) to the flask.
-
Addition of Alcohol: Add a solution of (1-methylcyclobutyl)methanol (1.0 eq) in anhydrous DCM dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Synthesis of this compound via PCC oxidation.
Stability Studies
For use in applications such as drug development, the stability of a molecule under various stress conditions must be thoroughly evaluated. Forced degradation studies are employed to identify potential degradation products and pathways[1][7].
Thermal Stability
The inherent ring strain of the cyclobutane moiety and the potential for decarbonylation of the aldehyde suggest that this compound may be susceptible to thermal degradation. The thermal decomposition of cyclobutane itself is known to proceed at elevated temperatures.
Experimental Protocol: Thermal Degradation Study
-
Sample Preparation: Prepare solutions of this compound (1 mg/mL) in an inert solvent such as acetonitrile.
-
Stress Conditions: Place sealed vials of the solution in a temperature-controlled oven at various temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Solid-State Study: For solid-state stability, place a known amount of the pure compound in vials under the same temperature conditions.
-
Analysis: At each time point, withdraw a sample, dilute appropriately, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.
-
Characterization: If significant degradation is observed, the degradation products should be identified and characterized using techniques such as LC-MS.
Photochemical Stability
Aliphatic aldehydes are known to undergo photochemical reactions, such as Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions, upon exposure to UV light[8].
Experimental Protocol: Photochemical Degradation Study
-
Sample Preparation: Prepare solutions of this compound (1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile) in quartz vials.
-
Stress Conditions: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A dark control sample should be kept under the same temperature conditions to differentiate between thermal and photochemical degradation.
-
Analysis: At appropriate time intervals, analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of photoproducts.
-
Characterization: Characterize any significant photoproducts using LC-MS and other spectroscopic techniques.
Caption: Potential thermal and photochemical degradation pathways.
Chemical Reactivity
The aldehyde group is the primary site of chemical reactivity in this compound, participating in a variety of important synthetic transformations.
Oxidation to Carboxylic Acid
Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can be used, with potassium permanganate (KMnO₄) being a strong and effective choice.
Experimental Protocol: Oxidation to 1-Methylcyclobutane-1-carboxylic acid
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Addition of Oxidant: Cool the solution in an ice bath and add a solution of KMnO₄ (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Workup: Add a small amount of sodium bisulfite to quench any excess KMnO₄. Acidify the mixture with 10% HCl and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Reduction to Alcohol
Aldehydes are easily reduced to primary alcohols using mild reducing agents such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction to (1-Methylcyclobutyl)methanol
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Addition of Reductant: Cool the solution in an ice bath and add NaBH₄ (1.0 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
Nucleophilic Addition: Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones[8][9]. The reaction of this compound with a phosphonium ylide can be used to introduce a variety of substituents.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir at room temperature for 1 hour to form the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product, 1-methyl-1-vinylcyclobutane, can be purified by column chromatography.
Caption: Key reactions of this compound.
Analytical Characterization (Expected)
As specific experimental spectral data for this compound is not widely available, this section outlines the expected analytical characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde CHO | 9.5 - 10.0 | Singlet |
| Methyl CH₃ | 1.1 - 1.3 | Singlet |
| Cyclobutane CH₂ | 1.8 - 2.2 | Multiplet |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde C=O | 200 - 205 |
| Quaternary C | 45 - 55 |
| Methyl CH₃ | 20 - 25 |
| Cyclobutane CH₂ | 25 - 35 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| C-H stretch (aldehyde) | 2720 and 2820 | Medium (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 98. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29)[10]. Cleavage of the cyclobutane ring is also a likely fragmentation pathway.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 98 | [M]⁺ |
| 97 | [M-H]⁺ |
| 69 | [M-CHO]⁺ |
| 55 | [C₄H₇]⁺ (from ring fragmentation) |
| 41 | [C₃H₅]⁺ (from ring fragmentation) |
Conclusion
This compound is a molecule with significant synthetic potential, but its utility is tempered by the inherent reactivity of its constituent functional groups. The strained cyclobutane ring and the electrophilic aldehyde group make it susceptible to a range of degradation pathways under thermal and photochemical stress. However, this reactivity can also be harnessed for a variety of useful synthetic transformations. This guide provides a foundational understanding of the stability and reactivity of this molecule, offering detailed protocols that can be adapted for its synthesis, handling, and further derivatization. For professionals in drug development, a thorough understanding of these properties is essential for the design and assessment of novel therapeutic agents incorporating this unique structural motif.
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A-Technical-Guide-to-Quantum-Chemical-Calculations-for-1-Methylcyclobutane-1-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Methylcyclobutane-1-carbaldehyde. It is designed for researchers, scientists, and professionals in drug development and computational chemistry. The guide details the theoretical underpinnings and practical steps for performing conformational analysis, geometric optimization, and predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By integrating established theoretical methods with step-by-step protocols, this document serves as a self-validating system for obtaining reliable and reproducible computational results for small organic molecules.
Introduction: The Significance of this compound in Computational Chemistry
This compound, a substituted cyclobutane derivative, presents an interesting case for computational analysis due to its conformational flexibility and the electronic influence of the aldehyde group on the strained four-membered ring.[1][2][3][4] Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate its structural and electronic properties, which are foundational to understanding its reactivity and potential applications in areas such as organic synthesis and medicinal chemistry.
This guide will systematically walk through the process of building a computational model of this compound, optimizing its geometry, and calculating its key spectroscopic features. The methodologies described herein are grounded in widely accepted quantum mechanical principles and are designed to be implemented using common computational chemistry software packages.
Theoretical Foundation and Method Selection
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. This section explains the rationale behind the selection of Density Functional Theory (DFT) for our analysis of this compound.
Density Functional Theory (DFT)
DFT has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, particularly for organic molecules.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a system based on its electron density. The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, offering reliable results for geometries and vibrational frequencies.[6][7]
Basis Sets
A basis set is a set of mathematical functions used to represent the electronic wave function in a calculation.[8][9][10] The choice of basis set directly impacts the accuracy and computational expense. For a molecule of this size, the Pople-style basis set, 6-31G(d) , provides a good starting point.[11] It is a split-valence basis set that includes polarization functions (d-functions) on heavy atoms, which are crucial for accurately describing the bonding environment.[11] For higher accuracy, particularly for spectroscopic properties, a larger triple-ζ basis set like 6-311+G(d,p) can be employed.[12][13] This basis set includes diffuse functions (+) for better description of lone pairs and p-polarization functions on hydrogen atoms.
Computational Workflow
The following diagram illustrates the logical flow of the computational investigation for this compound.
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An In-Depth Technical Guide to Cyclobutane-Containing Aldehydes: Synthesis, Reactivity, and Applications
Abstract
The cyclobutane motif, a strained four-membered carbocycle, imparts unique three-dimensional structural properties that are increasingly leveraged in the fields of medicinal chemistry and materials science.[1][2] When functionalized with an aldehyde group, this scaffold becomes a versatile building block, offering a confluence of ring strain-driven reactivity and the diverse chemistry of the formyl group.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of cyclobutane-containing aldehydes. We will explore robust synthetic strategies for their preparation, delve into their characteristic chemical transformations, and highlight their successful application in the design of innovative therapeutics and other advanced materials. The narrative is grounded in mechanistic principles and supported by practical, field-proven insights to empower researchers in harnessing the full potential of this intriguing class of molecules.
Introduction: The Allure of a Strained Ring
Cycloalkanes are fundamental scaffolds in organic chemistry, but not all rings are created equal. The cyclobutane ring, with a significant ring strain of 26.3 kcal/mol, deviates substantially from the ideal tetrahedral bond angles, resulting in a unique puckered three-dimensional conformation.[1] This inherent strain is not a liability but rather a latent source of reactivity that can be strategically exploited.[2] Furthermore, the rigid structure of the cyclobutane core serves as an excellent scaffold for conformational restriction in pharmacologically active molecules, a crucial parameter for enhancing binding affinity and selectivity to biological targets.[2][4]
The introduction of an aldehyde functionality onto the cyclobutane ring creates a bifunctional molecule with immense synthetic potential. The aldehyde group is a cornerstone of organic synthesis, participating in a vast array of transformations such as nucleophilic additions, oxidations, reductions, and condensations.[5] The juxtaposition of the strained ring and the reactive aldehyde creates a synergistic interplay, where the ring's stereoelectronic properties can influence the reactivity of the aldehyde, and the aldehyde can serve as a handle for further molecular elaboration. This guide will illuminate the pathways to synthesize these valuable compounds and unlock their synthetic utility.
Synthetic Strategies: Forging the Four-Membered Ring
The construction of cyclobutane-containing aldehydes can be approached in two primary ways: forming the cyclobutane ring on a precursor already containing the aldehyde (or a protected form), or introducing the aldehyde group onto a pre-existing cyclobutane scaffold. The most prevalent and powerful methods for cyclobutane ring construction are [2+2] cycloaddition reactions.[6][7]
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[8] These reactions involve the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. A particularly relevant variant for accessing aldehyde-functionalized cyclobutanes is the Paternò-Büchi reaction , which involves the photocycloaddition of a carbonyl compound with an alkene.[9][10]
While the classic Paternò-Büchi reaction yields oxetanes, related enone-alkene cycloadditions are highly effective for creating the carbocyclic cyclobutane ring.[10][11] The general mechanism involves the photoexcitation of an α,β-unsaturated aldehyde or a related species to its triplet state, which then adds to an alkene in a stepwise manner via a diradical intermediate to form the cyclobutane product.[9][12]
Diagram: Generalized Workflow for [2+2] Photocycloaddition
Caption: Workflow for cyclobutane synthesis via [2+2] photocycloaddition.
Functional Group Interconversion
An alternative and often more straightforward approach is the modification of a readily available cyclobutane-containing precursor. Cyclobutanecarboxylic acid and cyclobutanemethanol are common starting materials that can be converted to the corresponding aldehyde.[5]
Protocol: Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde
This protocol describes a standard laboratory procedure for the synthesis of cyclobutanecarboxaldehyde via the oxidation of cyclobutanemethanol using pyridinium chlorochromate (PCC).
Materials:
-
Cyclobutanemethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and condenser
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Addition of Alcohol: Dissolve cyclobutanemethanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and the mixture will turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.
-
Washing: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure cyclobutanecarboxaldehyde.[5]
Causality: PCC is a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate.[5] The use of anhydrous DCM is critical as the presence of water can lead to the formation of byproducts.
Reactivity and Chemical Transformations
Cyclobutane-containing aldehydes exhibit a rich and diverse reactivity profile, stemming from both the aldehyde functionality and the strained four-membered ring.
Reactions of the Aldehyde Group
The formyl group on the cyclobutane ring undergoes all the classical reactions expected of an aldehyde. These include, but are not limited to:
-
Oxidation: Can be readily oxidized to the corresponding cyclobutanecarboxylic acid using agents like potassium permanganate or chromic acid.[5][13]
-
Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields cyclobutanemethanol.
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Undergoes the Wittig reaction to form cyclobutyl-substituted alkenes.
-
Condensation Reactions: Participates in aldol and Knoevenagel condensations to form larger, more complex structures.
Ring-Opening Reactions
The inherent strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear or larger cyclic structures.[14]
-
Thermal Rearrangement: At elevated temperatures, cyclobutanecarboxaldehyde can undergo thermal decomposition. For instance, pyrolysis leads to the formation of ethylene and acrolein, demonstrating the cleavage of the cyclobutane ring.[15]
-
Acid/Base Catalyzed Opening: Strong acidic or basic conditions can promote ring opening, often leading to rearrangement products.
-
Transition-Metal Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclobutane ring, facilitating a variety of transformations and ring expansions.
Diagram: Key Reactive Pathways of Cyclobutanecarboxaldehyde
Caption: Key reactive pathways for cyclobutanecarboxaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the cyclobutane ring make it an increasingly popular motif in drug design.[1] Its rigid, three-dimensional structure can act as a bioisostere for other groups, such as phenyl rings or alkenes, while improving physicochemical properties like metabolic stability and solubility.[1][16] The aldehyde functionality provides a convenient point for attaching the cyclobutane scaffold to other parts of a drug molecule.
| Drug Candidate / Class | Therapeutic Area | Role of Cyclobutane Moiety | Reference |
| Boceprevir (Victrelis) | Hepatitis C | The cyclobutane group in the P1 region enhances potency compared to cyclopropyl and cyclopentyl analogs. | [4] |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin. | [4] |
| JAK Inhibitors | Inflammation/Autoimmune | The rigid scaffold helps to conformationally constrain the molecule, improving binding affinity to the Janus kinase (JAK) family of enzymes. | [2] |
| Androgen Receptor Antagonists | Prostate Cancer | A spirocyclic cyclobutane scaffold is present in drugs like Apalutamide, contributing to its antagonistic activity. | [4] |
The ability to use cyclobutane-containing aldehydes as building blocks allows medicinal chemists to explore novel chemical space.[16] For instance, cyclobutylamine, derived from cyclobutanecarboxaldehyde, is a key intermediate in the synthesis of some antipsychotic drugs.[5] The conformational restriction provided by the cyclobutane ring can lock a molecule into its bioactive conformation, leading to increased potency and reduced off-target effects.[1][17]
Conclusion and Future Outlook
Cyclobutane-containing aldehydes represent a powerful and versatile class of synthetic intermediates. Their preparation, once a significant challenge, is now more accessible through modern synthetic methods, particularly photochemical [2+2] cycloadditions and reliable functional group interconversions. The dual reactivity of the strained ring and the aldehyde group provides a rich landscape for chemical transformations, enabling the construction of complex molecular architectures.
In the realm of drug discovery, the cyclobutane motif is no longer a novelty but a validated strategy for improving drug-like properties.[2][4] As our understanding of the subtle interplay between three-dimensional structure and biological activity grows, we can expect to see even more sophisticated applications of cyclobutane-containing aldehydes in the design of next-generation therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic methods, exploring novel ring-opening and expansion reactions, and further elucidating the structure-activity relationships of cyclobutane-containing bioactive molecules.
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Dangel, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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McNamee, R. E., et al. (2022). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry. [Link]
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- 7. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [holocron.lib.auburn.edu]
- 8. pubs.acs.org [pubs.acs.org]
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An In-Depth Technical Guide to 1-Methylcyclobutane-1-carbaldehyde: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-methylcyclobutane-1-carbaldehyde (CAS No: 65338-30-9), a valuable building block in organic synthesis. While specific experimental data for this compound is not extensively reported in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies, predict key analytical signatures for its characterization, discuss its chemical reactivity, and contextualize its potential applications, particularly within the realm of medicinal chemistry where the cyclobutane motif is of increasing importance.
Introduction and Strategic Importance
This compound is a carbocyclic aldehyde featuring a quaternary carbon center within a strained four-membered ring. Its formal IUPAC name is This compound , and its registered CAS number is 65338-30-9 [1][2].
The strategic value of this molecule lies in the unique combination of two key structural features:
-
The Aldehyde Functional Group: A versatile handle for a vast array of chemical transformations, including nucleophilic additions, oxidations, reductions, and C-C bond-forming reactions.
-
The 1,1-Disubstituted Cyclobutane Scaffold: This strained ring system provides a rigid, three-dimensional exit vector, a property highly sought after in modern drug design. The incorporation of cyclobutane moieties can significantly enhance metabolic stability, improve binding affinity by enforcing a specific conformation, and serve as a bioisosteric replacement for other groups like gem-dimethyl or alkene functionalities[3][4].
This guide aims to provide a reliable framework for the synthesis, handling, and strategic deployment of this compound in a research setting.
Synthetic Pathways and Methodologies
The synthesis of this compound is not commonly detailed in literature. However, its preparation can be reliably achieved through well-established transformations from readily available precursors such as the corresponding ester, carboxylic acid, or primary alcohol. Two logical and robust retrosynthetic pathways are outlined below.
Caption: Retrosynthetic analysis for this compound.
Pathway A: Partial Reduction of a Carboxylic Ester
The most controlled method to access the aldehyde is via the partial reduction of the corresponding ester, methyl 1-methylcyclobutane-1-carboxylate. The reducing agent of choice is Diisobutylaluminium Hydride (DIBAL-H), which forms a stable tetrahedral intermediate at low temperatures, preventing over-reduction to the alcohol[5][6].
Experimental Protocol: DIBAL-H Reduction of Methyl 1-methylcyclobutane-1-carboxylate
Causality: This protocol is designed to maintain a low temperature (-78 °C), which is critical for the stability of the hemiacetal intermediate formed upon hydride attack. Allowing the reaction to warm prematurely would lead to the elimination of methoxide and a second hydride addition, yielding the undesired primary alcohol. The use of an anhydrous solvent is mandatory as DIBAL-H reacts violently with water.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve 1.0 equivalent of methyl 1-methylcyclobutane-1-carboxylate in anhydrous toluene (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add 1.1 equivalents of DIBAL-H (typically a 1.0 M solution in toluene or hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H until gas evolution ceases.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).
-
Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or flash column chromatography.
Pathway B: Oxidation of a Primary Alcohol
An alternative route involves the oxidation of the primary alcohol, (1-methylcyclobutyl)methanol. The Swern oxidation is an excellent choice as it operates under mild, metal-free conditions and is highly effective for generating aldehydes without over-oxidation to the carboxylic acid[7].
Experimental Protocol: Swern Oxidation of (1-Methylcyclobutyl)methanol
Causality: This procedure relies on the in-situ formation of a highly reactive chlorosulfonium species from oxalyl chloride and DMSO. The reaction must be kept at -78 °C during the formation of this species and its subsequent reaction with the alcohol to prevent side reactions. The addition of a hindered base (triethylamine) is crucial for the final elimination step that generates the aldehyde.
-
Apparatus Setup: Use the same flame-dried, nitrogen-purged setup as described for the DIBAL-H reduction.
-
Activator Formation: Charge the flask with anhydrous dichloromethane (DCM) and cool to -78 °C. Add oxalyl chloride (1.5 equivalents) followed by the dropwise addition of dimethyl sulfoxide (DMSO, 3.0 equivalents). Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (1-methylcyclobutyl)methanol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise. The mixture may become thick. Continue stirring for 20 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by distillation or chromatography. Note: Dimethyl sulfide, a byproduct, has a strong, unpleasant odor; all operations should be conducted in a well-ventilated fume hood, and glassware should be rinsed with bleach upon cleaning[8].
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is scarce. The properties listed below are computed values sourced from authoritative databases, providing a reliable estimation for experimental planning.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| Monoisotopic Mass | 98.07316 Da | PubChem[1] |
| XLogP3 (Predicted) | 1.1 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aldehyde Proton (CHO): A singlet peak expected in the highly deshielded region of ~9.5-10.0 ppm . This is the most characteristic signal.
-
Cyclobutane Protons (CH₂): Multiple complex signals (triplets or multiplets) expected between ~1.8-2.5 ppm .
-
Methyl Protons (CH₃): A sharp singlet expected in the shielded region of ~1.2-1.4 ppm .
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A highly deshielded peak, characteristic of aldehydes, is expected at ~200-205 ppm .
-
Quaternary Carbon (C-CH₃): A peak expected around ~45-55 ppm .
-
Cyclobutane Carbons (CH₂): Peaks expected in the range of ~25-35 ppm .
-
Methyl Carbon (CH₃): A shielded peak expected around ~20-25 ppm .
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl group is expected at ~1720-1740 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak but distinct bands are expected around ~2720 cm⁻¹ and ~2820 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple bands are expected just below 3000 cm⁻¹, typically ~2850-2960 cm⁻¹ .
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 98. Key fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement.
-
Loss of H• (M-1): A peak at m/z = 97 from the loss of the aldehydic hydrogen radical.
-
Loss of CHO• (M-29): A significant peak at m/z = 69 corresponding to the 1-methylcyclobutyl cation, resulting from cleavage of the bond between the carbonyl carbon and the ring[5].
-
Loss of C₂H₄ (ethene, M-28): Ring fragmentation of the m/z = 69 cation could lead to a peak at m/z = 41 (allyl cation).
Table 2: Predicted Mass Spectrometry Fragmentation
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 99.080442 | 116.0 |
| [M+Na]⁺ | 121.06238 | 122.9 |
| [M]⁺ | 98.072617 | 124.2 |
| [M-H]⁻ | 97.065890 | 120.1 |
Data sourced from PubChemLite, calculated using CCSBase.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group. It serves as a precursor to a variety of other functional groups and can be used to construct more complex carbon skeletons.
Caption: Key chemical transformations of this compound.
-
Oxidation: Can be readily oxidized to 1-methylcyclobutane-1-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be reduced to (1-methylcyclobutyl)methanol using mild reducing agents like sodium borohydride (NaBH₄).
-
Carbon-Carbon Bond Formation: As an electrophile, it undergoes nucleophilic addition with Grignard reagents or organolithiums. It is an ideal substrate for Wittig reactions to form substituted alkenes and for aldol condensations .
-
Cyanohydrin Formation: Reacts with cyanide ions to form the corresponding cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.
Applications in Drug Discovery
The cyclobutane ring is a "privileged" scaffold in medicinal chemistry[4]. Its rigid, puckered structure allows for precise positioning of substituents in three-dimensional space, which can optimize interactions with biological targets like enzyme active sites or protein receptors. This conformational restriction can lead to enhanced potency and selectivity[3].
While no commercial drug directly utilizes this compound as a starting material, its value as a synthetic building block is clear. It can be used to introduce the 1-methylcyclobutane moiety into a larger molecule, conferring several potential advantages:
-
Metabolic Stability: The quaternary carbon center and the cyclobutane ring are generally more resistant to metabolic degradation (e.g., CYP450 oxidation) compared to more flexible alkyl chains.
-
Improved Physicochemical Properties: The compact and lipophilic nature of the scaffold can be used to modulate a compound's solubility and permeability.
-
Novelty and Patentability: The use of less common scaffolds like substituted cyclobutanes can provide access to novel chemical space, which is crucial for developing new intellectual property.
For example, cyclobutane derivatives have been successfully employed as key components in Janus kinase (JAK) inhibitors for treating inflammatory diseases and in other therapeutic areas[3]. This compound represents a readily accessible starting point for exploring this valuable chemical space.
Safety and Handling
Based on aggregated data for this compound and its close isomers, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Classification: Expected to be a flammable liquid and vapor (H226). It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from ignition sources.
References
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DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (2015, March 1). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526). Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C6H10O). Université du Luxembourg. Retrieved January 18, 2026, from [Link]
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Chemsrc. (n.d.). 1-[(1-Methylcyclobutyl)methyl]cyclobutane-1-carbaldehyde. Retrieved January 18, 2026, from [Link]
- Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 9(23), 5742-5753.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). Cyclobutane, methyl-. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). CID 21719802. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Chemistry Steps. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved January 18, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved January 18, 2026, from [Link]...
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PubChem. (n.d.). 2-Methylcyclobutane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 1-Methylcyclopentane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved January 18, 2026, from [Link]
-
University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (2014, September 8). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Retrieved January 18, 2026, from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Methylcyclobutane-1-carbaldehyde in Organic Synthesis
Introduction: The Utility of a Strained Aldehyde in Synthetic Chemistry
1-Methylcyclobutane-1-carbaldehyde is a versatile building block in organic synthesis, offering a unique combination of a sterically hindered aldehyde functional group and a strained cyclobutane ring. This four-membered ring system can impart interesting conformational properties to target molecules and can be a precursor for ring-expansion reactions. The quaternary carbon center at the 1-position introduces significant steric hindrance around the aldehyde, influencing its reactivity and the stereochemical outcome of its transformations. These application notes provide detailed protocols for key synthetic transformations of this compound, including its synthesis, and its application in Wittig reactions, aldol condensations, and reductive aminations. The protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this unique structural motif into their synthetic strategies.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 65338-30-9 |
Safety and Handling: this compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available cyclobutanecarbonitrile. The first step involves the α-alkylation of the nitrile, followed by reduction to the aldehyde using Diisobutylaluminum hydride (DIBAL-H).
Diagram of Synthetic Pathway
Caption: Synthesis of this compound.
Protocol 1: Synthesis of 1-Methylcyclobutanecarbonitrile
This protocol describes the methylation of cyclobutanecarbonitrile at the α-position using lithium diisopropylamide (LDA) as a strong base and methyl iodide as the electrophile.
Materials:
-
Cyclobutanecarbonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour at this temperature.
-
Add methyl iodide dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-methylcyclobutanecarbonitrile.
Protocol 2: DIBAL-H Reduction to this compound
This protocol details the partial reduction of the nitrile to the corresponding aldehyde using DIBAL-H.[2][3][4][5] Maintaining a low temperature is crucial to prevent over-reduction to the primary alcohol.[2][4][5]
Materials:
-
1-Methylcyclobutanecarbonitrile
-
Diisobutylaluminum hydride (DIBAL-H) in toluene or hexanes
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1-methylcyclobutanecarbonitrile in anhydrous toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe, ensuring the internal temperature is maintained below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purify the crude aldehyde by vacuum distillation.
Applications in Key Organic Transformations
The aldehyde functionality of this compound allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Wittig Reaction: Synthesis of 1-(1-Methylcyclobutyl)ethene
The Wittig reaction provides a reliable method for the conversion of aldehydes and ketones to alkenes.[6][7] Due to the steric hindrance of this compound, a reactive, unstabilized ylide is recommended for efficient conversion.[8]
Caption: Wittig olefination of this compound.
This protocol describes the reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Pentane
-
Silica gel
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with pentane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution through a short plug of silica gel to remove triphenylphosphine oxide, eluting with pentane.
-
Concentrate the filtrate carefully to yield 1-(1-methylcyclobutyl)ethene. Further purification can be achieved by distillation if necessary.
Expected Product Characterization (Predicted):
-
¹H NMR (CDCl₃): δ ~4.8-5.0 (m, 2H, =CH₂), ~2.0-2.2 (m, 4H, cyclobutyl CH₂), ~1.8-2.0 (m, 2H, cyclobutyl CH₂), ~1.2 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ ~150 (=C), ~110 (=CH₂), ~40 (quaternary C), ~35 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂), ~25 (CH₃).
Aldol Condensation: Synthesis of 4-(1-Methylcyclobutyl)but-3-en-2-one
The aldol condensation is a powerful tool for forming carbon-carbon bonds.[1] In a crossed aldol condensation with acetone, this compound, which lacks α-hydrogens, can only act as the electrophilic partner, leading to a single aldol addition product that readily dehydrates to the α,β-unsaturated ketone.
Caption: Aldol condensation of this compound with acetone.
This protocol outlines a simple and effective procedure for the Claisen-Schmidt condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water and then add ethanol to create an aqueous ethanolic NaOH solution.
-
Cool the basic solution in an ice bath.
-
In a separate flask, prepare a solution of this compound in acetone.
-
Slowly add the aldehyde/acetone solution to the cooled NaOH solution with vigorous stirring.
-
Continue stirring in the ice bath for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Pour the reaction mixture into a beaker containing ice water and acidify with dilute HCl.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Product Characterization (Predicted):
-
¹H NMR (CDCl₃): δ ~6.8 (d, 1H, J=16 Hz, =CH-CO), ~6.1 (d, 1H, J=16 Hz, C=CH-), ~2.2 (s, 3H, COCH₃), ~2.0-2.2 (m, 4H, cyclobutyl CH₂), ~1.8-2.0 (m, 2H, cyclobutyl CH₂), ~1.1 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ ~198 (C=O), ~155 (=CH), ~125 (=CH), ~40 (quaternary C), ~35 (cyclobutyl CH₂), ~27 (COCH₃), ~18 (cyclobutyl CH₂), ~25 (CH₃).
Reductive Amination: Synthesis of N-Benzyl-1-(1-methylcyclobutyl)methanamine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[9]
Caption: Reductive amination of this compound with benzylamine.
This protocol details the synthesis of a secondary amine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add this compound, benzylamine, and dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking).
Expected Product Characterization (Predicted):
-
¹H NMR (CDCl₃): δ ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂), ~2.5 (s, 2H, N-CH₂-cyclobutyl), ~2.0-2.2 (m, 4H, cyclobutyl CH₂), ~1.8-2.0 (m, 2H, cyclobutyl CH₂), ~1.1 (s, 3H, CH₃). A broad singlet for the N-H proton may also be observed.
-
¹³C NMR (CDCl₃): δ ~140 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~55 (N-CH₂-cyclobutyl), ~54 (Ar-CH₂), ~40 (quaternary C), ~35 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂), ~25 (CH₃).
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the introduction of the unique 1-methylcyclobutyl moiety into a wide range of organic molecules. The protocols detailed herein for its synthesis and subsequent transformation via Wittig, aldol, and reductive amination reactions provide a solid foundation for its use in synthetic endeavors. The steric hindrance imparted by the quaternary center offers opportunities for stereoselective synthesis, which warrants further investigation. The strained cyclobutane ring also presents possibilities for subsequent ring-opening or ring-expansion reactions, further expanding the synthetic utility of the products derived from this aldehyde. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of new chemical entities with unique properties and functions.
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Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Application Notes and Protocols for 1-Methylcyclobutane-1-carbaldehyde in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 1-Methylcyclobutane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds that have garnered significant attention is the cyclobutane ring. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible acyclic or larger cyclic systems.[1] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[1][2]
The addition of a methyl group to the cyclobutane scaffold, as in the 1-methylcyclobutane core, can further refine a molecule's properties, a phenomenon sometimes referred to as the "magic methyl" effect, which can drastically alter biological activity.[3] 1-Methylcyclobutane-1-carbaldehyde emerges as a pivotal precursor, providing a reactive handle—the aldehyde—for the elaboration of this valuable structural motif into a diverse array of pharmaceutical intermediates.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for its key transformations, including reductive amination, Wittig olefination, and organometallic additions. The causality behind experimental choices is elucidated to empower researchers in their application of this versatile building block.
Synthesis of the Precursor: this compound
A reliable supply of the starting material is paramount. This compound can be efficiently prepared from the commercially available (1-methylcyclobutyl)methanol via oxidation. Several mild oxidation protocols are suitable to prevent over-oxidation to the carboxylic acid.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the synthesis of aldehydes from primary alcohols, known for its operational simplicity and compatibility with a wide range of functional groups.[4][5]
Reaction Scheme: (1-methylcyclobutyl)methanol → this compound
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1-methylcyclobutyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Reagent Addition: With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically complete within 2-4 hours.[6]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| (1-methylcyclobutyl)methanol | 1.0 | Starting Material |
| Dess-Martin Periodinane | 1.2 | Oxidizing Agent |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
| NaHCO₃/Na₂S₂O₃ (aq) | - | Quenching and removal of iodine byproducts |
Application I: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a cornerstone transformation in pharmaceutical synthesis for the formation of C-N bonds.[7][8][9] It allows for the direct conversion of the aldehyde into a diverse range of primary, secondary, and tertiary amines, which are prevalent in bioactive molecules. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and selectivity for iminium ions over the starting aldehyde.[7]
Protocol 2: Direct Reductive Amination with a Primary Amine
This protocol outlines the synthesis of a secondary amine, a common structural motif in drug candidates.
Reaction Scheme: this compound + Primary Amine → Secondary Amine
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, the addition of a catalytic amount of acetic acid can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting secondary amine can be purified by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Carbonyl source |
| Primary Amine | 1.1 | Nitrogen source |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| 1,2-Dichloroethane (DCE) | Solvent | Aprotic reaction medium |
| Acetic Acid (optional) | Catalytic | Promotes imine formation |
Application II: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[10][11] This reaction is invaluable for introducing vinyl or substituted vinyl groups, which can serve as handles for further functionalization (e.g., in cross-coupling reactions) or as key structural elements in the final drug molecule.
Protocol 3: Synthesis of 1-Methyl-1-vinylcyclobutane
This protocol describes the conversion of the aldehyde to a terminal alkene using a non-stabilized ylide.
Reaction Scheme: this compound + Methyltriphenylphosphonium bromide/Base → 1-Methyl-1-vinylcyclobutane
Experimental Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. Stir the resulting bright yellow-orange mixture for 1 hour at 0 °C to generate the ylide.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or pentane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully due to the volatility of the product. The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be largely removed by precipitation from a concentrated solution with pentane or hexanes, followed by filtration. Further purification can be achieved by column chromatography or distillation.
| Reagent | Molar Eq. | Purpose |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide precursor |
| n-Butyllithium or t-BuOK | 1.1 | Base for ylide generation |
| This compound | 1.0 | Carbonyl source |
| Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |
Application III: Organometallic Addition for the Synthesis of Chiral Alcohols
The addition of organometallic reagents, such as Grignard or organolithium reagents, to aldehydes is a fundamental C-C bond-forming reaction that provides access to secondary alcohols.[5][12] These alcohol products are versatile intermediates that can be further oxidized to ketones, used in substitution reactions, or incorporated as key hydrogen-bond donors in drug-target interactions.
Protocol 4: Grignard Addition to Synthesize a Secondary Alcohol
This protocol details the addition of a Grignard reagent to produce a secondary alcohol, introducing a new stereocenter.
Reaction Scheme: this compound + R-MgBr → 1-(1-Methylcyclobutyl)alkanol
Experimental Protocol:
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Aldehyde Solution: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to the flask and cool to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, commercially available solution) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Grignard Reagent (R-MgX) | 1.2 | Nucleophile |
| Diethyl Ether or THF | Solvent | Anhydrous reaction medium |
| Saturated NH₄Cl (aq) | - | Quenching agent |
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of complex molecules for pharmaceutical applications. Its ability to undergo a wide range of transformations, including reductive amination, Wittig olefination, and organometallic additions, allows for the strategic installation of the 1-methylcyclobutane moiety. The protocols detailed herein provide a robust foundation for researchers to leverage this building block in the design and synthesis of next-generation therapeutics, capitalizing on the unique structural and physicochemical advantages conferred by this strained ring system.
References
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Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition , 46(48), 9235-9237. [Link]
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Jirgensons, A., et al. (2021). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society . [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer . [Link]
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Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-Synthesis.org . [Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters , 16(31), 2647-2650. [Link]
-
Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry . [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry , 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry . [Link]
-
Chemistry LibreTexts. Reactions with Grignard Reagents. Chemistry LibreTexts . [Link]
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PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com . [Link]
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Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal . [Link]
-
PubChem. This compound. National Center for Biotechnology Information . [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal . [Link]
-
PubChem. (1-Methylcyclobutyl)methanol. National Center for Biotechnology Information . [Link]
-
Wikipedia. Reductive amination. Wikipedia . [Link]
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Application Notes and Protocols for Asymmetric Synthesis Involving 1-Methylcyclobutane-1-carbaldehyde
Introduction: The Synthetic Potential and Stereochemical Challenges of a Unique Cyclobutane Aldehyde
1-Methylcyclobutane-1-carbaldehyde is a fascinating and synthetically valuable building block. Its compact, rigid cyclobutane core, substituted with a reactive aldehyde and a quaternary methyl group, offers a unique scaffold for the introduction of stereocenters in drug discovery and development. The inherent strain of the four-membered ring and the steric hindrance around the carbonyl group present both opportunities for novel reactivity and significant challenges for stereocontrol. As this aldehyde lacks α-protons, it is not susceptible to enolization, making it an excellent candidate for a range of nucleophilic addition reactions where the formation of a new chiral center at the carbonyl carbon is the primary transformation.
This guide provides an in-depth exploration of potential asymmetric synthetic routes involving this compound. Given the limited specific literature on this exact substrate, we will leverage well-established, field-proven protocols for structurally analogous, sterically hindered aldehydes, most notably pivaldehyde (2,2-dimethylpropanal). The principles and methodologies detailed herein provide a robust framework for researchers to develop highly enantioselective transformations of this unique cyclobutane derivative.
Core Concepts in the Asymmetric Functionalization of α-Quaternary Aldehydes
The primary challenge in the asymmetric transformation of α,α-disubstituted aldehydes like this compound is achieving high facial selectivity in nucleophilic additions to the prochiral carbonyl group. The steric bulk adjacent to the carbonyl can influence the trajectory of the incoming nucleophile, but achieving high enantioselectivity typically requires the use of a chiral catalyst or auxiliary to create a diastereomeric transition state with a significant energy difference.
Two powerful strategies have emerged as particularly effective for this class of substrates:
-
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, can reversibly form chiral enamines or iminium ions with carbonyl compounds. For aldehydes lacking α-protons, the focus is on iminium ion activation, which lowers the LUMO of the aldehyde and enhances its electrophilicity, while the chiral catalyst environment directs the nucleophilic attack to one face of the molecule.
-
Chiral Lewis Acid and Organometallic Catalysis: Chiral Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and creating a chiral pocket that directs the approach of a nucleophile. Similarly, the use of chiral ligands with organometallic reagents can lead to highly enantioselective additions.
Application Note 1: Organocatalytic Asymmetric Michael Addition
The organocatalytic Michael addition of α,α-disubstituted aldehydes to nitro-olefins is a powerful method for constructing all-carbon quaternary stereocenters.[1] This reaction proceeds via an enamine intermediate, and the choice of the chiral amine catalyst is crucial for achieving high enantioselectivity.
Scientific Rationale and Mechanistic Overview
The reaction is typically catalyzed by a chiral secondary amine, such as a proline derivative, in the presence of an acid co-catalyst. The aldehyde reacts with the amine to form a chiral enamine. This enamine then acts as a nucleophile, attacking the β-position of the nitro-olefin. The bulky substituent on the enamine directs the facial selectivity of the attack. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Catalytic cycle for the organocatalytic Michael addition.
Protocol: Asymmetric Michael Addition of an α,α-Disubstituted Aldehyde to β-Nitrostyrene
This protocol is adapted from a reported procedure for the reaction of α,α-dialkylaldehydes with (E)-β-nitrostyrene and serves as an excellent starting point for this compound.[1]
Materials:
-
This compound
-
(E)-β-Nitrostyrene
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., Chloroform or Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (E)-β-nitrostyrene (0.1 mmol) in the chosen anhydrous solvent (1.0 mL) in a dry reaction vial, add this compound (0.5 mmol).
-
Add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.03 mmol, 30 mol%).
-
Add trifluoroacetic acid (0.03 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes for Analogous Systems:
| Aldehyde Donor | Yield (%) | ee (%) | Reference |
| Isobutyraldehyde | 96 | 91 | [1] |
| 2-Methyl-2-phenylpropanal | 85 | 88 | [1] |
Application Note 2: Enantioselective Addition of Alkylzirconium Reagents
The catalytic enantioselective addition of organometallic reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. For sterically hindered aldehydes like this compound, the use of less reactive and more selective organometallic reagents, such as alkylzirconium species, can be highly effective.[2]
Scientific Rationale and Mechanistic Overview
This methodology involves the in situ generation of an alkylzirconium reagent via hydrozirconation of an alkene with Schwartz's reagent (Cp₂ZrHCl). This nucleophile then adds to the aldehyde in the presence of a chiral titanium-diol complex. The chiral ligand, such as a BINOL derivative, creates a well-defined chiral environment around the titanium center, which coordinates to the aldehyde and directs the facial-selective addition of the alkyl group from the zirconium reagent.
Caption: Workflow for the enantioselective addition of alkylzirconium reagents.
Protocol: Enantioselective Addition of an Alkylzirconium Reagent to Pivaldehyde
This protocol is based on a reported procedure for the addition of alkylzirconium reagents to aliphatic aldehydes, with pivaldehyde being a successful substrate.[2]
Materials:
-
1-Hexene (or other terminal alkene)
-
Schwartz's reagent (Cp₂ZrHCl)
-
This compound (or pivaldehyde as a model)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(R)-Ph-BINMOL (or other suitable chiral diol ligand)
-
Zinc bromide (ZnBr₂)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Schwartz's reagent (0.3 mmol) in dry DCM (0.3 mL) at room temperature, add 1-hexene (0.33 mmol) dropwise. Stir for 30 minutes until the mixture becomes a clear yellow solution.
-
Add flame-dried ZnBr₂ (0.075 mmol) and stir for 2 minutes.
-
In a separate flame-dried flask, prepare the catalyst by dissolving the chiral diol ligand (e.g., (R)-Ph-BINMOL, 0.03 mmol, 20 mol%) and Ti(OiPr)₄ (0.225 mmol) in dry DCM (0.7 mL). Stir at room temperature for 10 minutes.
-
Add the aldehyde (e.g., pivaldehyde, 0.15 mmol) to the catalyst solution.
-
Cool the catalyst-aldehyde mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the freshly prepared alkylzirconium solution to the catalyst-aldehyde mixture via syringe.
-
Stir the reaction at this temperature and monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Outcomes for Pivaldehyde:
| Alkene | Yield (%) | ee (%) | Reference |
| 1-Hexene | 50 | 84 | [2] |
Trustworthiness and Validation
The protocols described are based on peer-reviewed literature and represent robust methodologies for asymmetric synthesis. When applying these protocols to this compound, it is crucial to perform initial small-scale optimization experiments. Key parameters to screen include:
-
Catalyst Loading: Varying the catalyst loading (e.g., from 5 mol% to 30 mol%) can impact both reaction rate and enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A range of anhydrous, non-protic solvents should be tested.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a longer reaction time.
-
Additives: In organocatalytic reactions, the nature and amount of the acid co-catalyst can be critical. In organometallic reactions, additives like ZnBr₂ can play a crucial role in transmetalation steps.
For validation, the synthesized chiral products should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess must be determined using a validated chiral chromatography method (HPLC or GC) with a suitable chiral stationary phase.
Conclusion and Future Directions
This compound is a promising yet underexplored chiral building block. The application of modern asymmetric catalytic methods, such as those detailed in this guide, opens the door to the synthesis of a wide array of novel, enantioenriched molecules containing the unique 1-methylcyclobutane motif. While direct literature precedents are scarce, the principles of asymmetric induction are well-established for structurally similar, sterically hindered aldehydes. The protocols provided here for organocatalytic Michael additions and enantioselective organometallic additions serve as a solid and scientifically-grounded starting point for researchers in drug discovery and synthetic chemistry to unlock the potential of this intriguing substrate. Future work should focus on the systematic exploration of various chiral catalysts and reaction conditions to develop optimized, high-yielding, and highly enantioselective transformations for this compound.
References
-
Ishii, T., Fujioka, S., Sekiguchi, Y., & Kotsuki, H. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(9), 1473-1476. [Link]
-
Maciá, B., Solà, R., Veguillas, M., González, M. J., Carter, N., & Fernández-Ibáñez, M. Á. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4438. [Link]
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Application Notes and Protocols for the Wittig Reaction with 1-Methylcyclobutane-1-carbaldehyde
Introduction: Navigating Steric Hindrance in Alkene Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's power lies in its ability to regioselectively install a double bond, a critical transformation in the synthesis of complex molecules for the pharmaceutical and materials science industries.[3]
This application note provides a comprehensive guide to the successful execution of a Wittig reaction with a sterically demanding substrate: 1-methylcyclobutane-1-carbaldehyde. The presence of a quaternary carbon adjacent to the carbonyl group presents a significant steric challenge, which can impede the reaction's progress.[3] By carefully selecting reagents and optimizing reaction conditions, this hurdle can be overcome to achieve a good yield of the desired alkene, 1-methyl-1-vinylcyclobutane.
We will first detail the synthesis of the requisite aldehyde from a commercially available precursor, followed by a step-by-step protocol for the Wittig olefination, and conclude with practical advice on product purification and troubleshooting.
Synthesis of the Starting Material: this compound
Step 1: Synthesis of Methyl 1-Methylcyclobutane-1-carboxylate
The synthesis of methyl 1-methylcyclobutane-1-carboxylate can be achieved by deprotonation of methyl cyclobutanecarboxylate with a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source, such as methyl iodide. A detailed procedure is available in the literature.[4]
Step 2: Partial Reduction to this compound
The conversion of the methyl ester to the corresponding aldehyde is a delicate transformation that requires a mild and controlled reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose, as it can efficiently reduce esters to aldehydes at low temperatures.[5][6][7]
Protocol for DIBAL-H Reduction:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl 1-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous toluene (or another suitable solvent like THF or DCM) under a nitrogen atmosphere.[5][8]
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction.[6][8][9]
-
DIBAL-H Addition: A solution of DIBAL-H (1.0-1.2 eq, typically 1.0 M in hexanes or toluene) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[5][9]
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with methanol and then water.
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers are observed. This helps to break up the aluminum salts and improve separation.[5]
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography on silica gel.
The Wittig Reaction: From Aldehyde to Alkene
With the sterically hindered aldehyde in hand, the Wittig reaction can be performed. This involves the in situ generation of a phosphonium ylide, which then reacts with the aldehyde to form the desired alkene. For the synthesis of a terminal alkene (a vinyl group), methyltriphenylphosphonium bromide is the required phosphonium salt.
Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| Methyltriphenylphosphonium bromide | Ylide precursor | Must be thoroughly dried before use. |
| n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) | Strong base | Highly reactive and moisture-sensitive. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous to prevent quenching of the base and ylide. |
| This compound | Carbonyl substrate | Should be pure and free of acidic impurities. |
| Anhydrous Diethyl Ether | Extraction solvent | |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | Quenching agent | |
| Brine | Washing agent | |
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Drying agent |
Experimental Workflow Diagram
Caption: Workflow for the Wittig reaction of this compound.
Detailed Protocol for the Wittig Reaction
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1-1.5 eq).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0-1.4 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A characteristic orange to yellow color should develop, indicating the formation of the ylide.[10]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Reaction with the Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C. The color of the ylide may fade or disappear upon addition.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The reaction progress can be monitored by TLC or GC-MS. Due to steric hindrance, a longer reaction time may be necessary.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at low temperature and pressure, as the product, 1-methyl-1-vinylcyclobutane, is expected to be volatile.
-
The primary byproduct of the reaction is triphenylphosphine oxide, which is a white solid. For nonpolar products like the target alkene, purification can be challenging. One effective method is to triturate the crude product with a minimal amount of a nonpolar solvent like hexane or pentane, which will dissolve the alkene while leaving the more polar triphenylphosphine oxide as a solid that can be removed by filtration.
-
Alternatively, flash column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or pentane) can be employed for purification.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | Incomplete ylide formation due to wet solvent or reagents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated n-BuLi. |
| Steric hindrance of the aldehyde. | Increase reaction time and/or temperature (e.g., gentle reflux in THF). Consider using a more reactive base like potassium tert-butoxide. | |
| Low yield of isolated product | Product is volatile and lost during work-up. | Use a cold trap during solvent removal. Minimize the use of high vacuum. |
| Incomplete extraction of the product. | Perform multiple extractions with a suitable solvent. | |
| Product contaminated with triphenylphosphine oxide | Co-elution during chromatography or incomplete precipitation. | Recrystallize the triphenylphosphine oxide from a more polar solvent. Triturate the crude product with a cold, nonpolar solvent. |
Conclusion
The Wittig reaction of sterically hindered aldehydes such as this compound is a feasible transformation that requires careful attention to experimental detail. By ensuring anhydrous conditions for the formation of the reactive ylide and allowing for sufficient reaction time, the desired alkene can be synthesized in good yield. The purification of the nonpolar product from the polar triphenylphosphine oxide byproduct is a key step that can be effectively managed through trituration or careful chromatography. This protocol provides a solid foundation for researchers and drug development professionals to successfully employ the Wittig reaction in the synthesis of sterically encumbered alkenes.
References
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Organic Synthesis. DIBAL-H Reduction. [Link]
-
OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]
-
ResearchGate. How to reduce an Ester to aldehyde with no alcohol formation?. [Link]
-
Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. [Link]
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Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
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YouTube. the Wittig reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
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PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]
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Application Notes and Protocols: Grignard Reaction Conditions for 1-Methylcyclobutane-1-carbaldehyde
Introduction
The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1][2] The reaction of a Grignard reagent with an aldehyde is a reliable method for the synthesis of secondary alcohols.[3][4][5][6][7]
This guide provides a detailed examination of the Grignard reaction specifically tailored for 1-Methylcyclobutane-1-carbaldehyde, a sterically hindered aldehyde. The inherent steric hindrance around the carbonyl group in this substrate presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and minimize side reactions. We will delve into the mechanistic nuances, provide detailed protocols for reagent preparation and reaction execution, and offer insights into troubleshooting and purification.
Mechanistic Overview: The Grignard Reaction
The Grignard reaction proceeds via a two-step mechanism.[3] The first step is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3][8] This forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate.[3][9] The second step involves an acidic workup to protonate the alkoxide, yielding the final secondary alcohol product.[3][9][10][11]
Optimizing Reaction Conditions for a Sterically Hindered Aldehyde
The steric bulk introduced by the 1-methylcyclobutyl group in this compound can significantly influence the reaction's outcome. Careful consideration of the following parameters is crucial for success.
Choice of Grignard Reagent
The nature of the Grignard reagent's R-group can impact the reaction. While a wide variety of alkyl and aryl Grignard reagents can be used, highly branched or bulky reagents may lead to lower yields due to increased steric hindrance.[12] For this specific application, we will focus on the use of a simple alkyl Grignard reagent, such as methylmagnesium bromide, to minimize steric clash.
Solvent Selection
Grignard reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that will react with protic solvents like water or alcohols.[1][13][14] The most common solvents are anhydrous ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (THF). These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[14] THF is often preferred for its higher boiling point and better solvating ability, which can be beneficial when preparing the Grignard reagent.[15] Cyclopentyl methyl ether (CPME) has also emerged as a viable "green" alternative with good performance in Grignard reactions.[16]
Temperature Control
The formation of the Grignard reagent is an exothermic process.[10][11] It is often initiated at room temperature and may require gentle heating to start, but the reaction should be controlled to maintain a gentle reflux.[10] The addition of the aldehyde to the Grignard reagent is also exothermic and should be performed at a controlled rate, typically at a reduced temperature (e.g., 0 °C) to prevent side reactions and ensure a manageable reaction rate.[9]
Minimizing Side Reactions
With sterically hindered aldehydes, several side reactions can compete with the desired nucleophilic addition.[4] These include:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This is more prevalent with hindered substrates.[4]
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.[4]
To mitigate these side reactions, using a less sterically demanding Grignard reagent and maintaining a low reaction temperature are key strategies.
Experimental Protocols
Protocol 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
This protocol details the in-situ preparation of methylmagnesium bromide. Commercially available Grignard reagents can also be used, in which case their concentration should be determined by titration prior to use.
Materials:
-
Magnesium turnings
-
Bromomethane (or iodomethane for higher reactivity)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
Procedure:
-
All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[10]
-
Add a small portion of the anhydrous ether to the flask.
-
Dissolve the alkyl halide in anhydrous ether in the dropping funnel.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[10] Gentle warming may be necessary.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.[10]
Workflow for Grignard Reagent Preparation:
Caption: Workflow for the preparation of a Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent to ensure accurate stoichiometry in the subsequent reaction.
Materials:
-
Anhydrous solvent (e.g., THF)
-
Standardized solution of a secondary alcohol (e.g., sec-butanol or (-)-menthol) in an anhydrous solvent[17]
Procedure:
-
Under an inert atmosphere, add a small amount of the indicator to a dry flask.[17]
-
Add a known volume of anhydrous solvent.[17]
-
Add a known volume of the Grignard solution to be titrated. A colored complex will form between the Grignard reagent and the indicator.[17]
-
Titrate with the standardized alcohol solution until the color of the complex disappears.[17]
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
Protocol 3: Grignard Reaction with this compound
Materials:
-
This compound
-
Standardized Grignard reagent solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the standardized Grignard reagent solution dropwise to the aldehyde solution with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9] This is a safer and milder alternative to using strong acid, which can sometimes cause side reactions with the alcohol product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of diethyl ether.[9]
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Scheme and Workflow:
Caption: Workflow for the Grignard reaction and subsequent workup.
Quantitative Data Summary
The following table provides an example of the stoichiometry for the reaction.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 98.14 | 10.0 | 1.0 | 0.98 g |
| Methylmagnesium Bromide (3.0 M in Et₂O) | 119.24 | 12.0 | 1.2 | 4.0 mL |
| Anhydrous Diethyl Ether | 74.12 | - | - | 50 mL |
| Saturated Aqueous NH₄Cl | 53.49 | - | - | ~20 mL |
Note: It is advisable to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde and to account for any quenching by trace amounts of water.[19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reagent formation fails to initiate | Inactive magnesium surface due to oxide layer. | Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a glass rod to expose a fresh surface.[10][20] Ensure all reagents and glassware are scrupulously dry. |
| Low yield of the desired alcohol | Incomplete reaction or significant side reactions (enolization, reduction). | Ensure the Grignard reagent concentration is accurately determined. Maintain a low reaction temperature during the addition of the Grignard reagent. Consider using a less hindered Grignard reagent if possible. |
| Formation of a white precipitate during workup | Formation of magnesium salts. | This is normal. The salts should dissolve upon addition of the aqueous ammonium chloride solution. If they persist, add more of the aqueous solution. |
| Emulsion formation during extraction | Presence of magnesium salts. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Conclusion
The Grignard reaction of this compound, while challenging due to steric hindrance, can be successfully performed with careful attention to reaction conditions. The protocols and guidelines presented herein provide a robust framework for researchers to synthesize the corresponding secondary alcohol in good yield. Key to success is the use of anhydrous conditions, accurate determination of the Grignard reagent concentration, and controlled reaction temperatures to minimize side reactions.
References
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Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
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Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
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Wikipedia. Grignard reaction. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Scribd. Titration Grignard and BuLi. [Link]
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BYJU'S. Grignard Reagent. [Link]
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Chemtips. Titrating Organometallic Reagents is Easier Than You Think. [Link]
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Web Pages. 6. Grignard Reaction. [Link]
-
Organic Syntheses. Asymmetric, Anti-Selective Henry Reaction Catalyzed by a Copper-Bis(Oxazoline) Complex. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
ProQuest. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. [Link]
-
Web Pages. 14 Formation and reaction of a Grignard reagent. [Link]
-
The Synthetic Raction Guide. Grignard Reaction - Common Conditions. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
-
Web Pages. 1. Grignard Reaction. [Link]
-
Quora. How to improve the percent yield in Grignard reaction. [Link]
-
PMC. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
-
ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
-
YouTube. Using the Grignard Reaction to Make Alcohols. [Link]
-
PubChem. (1-Methylcyclobutyl)methanol. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
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Application Notes and Protocols: 1-Methylcyclobutane-1-carbaldehyde in Fragrance Chemistry
These application notes provide a comprehensive guide for researchers, perfumers, and formulation scientists on the potential applications and evaluation of 1-Methylcyclobutane-1-carbaldehyde as a novel fragrance ingredient. While not a widely documented commercial fragrance component, its unique cyclic aldehyde structure presents an intriguing profile for exploration in modern perfumery. This document outlines its synthesis, potential olfactory characteristics based on structure-odor relationships, and detailed protocols for its sensory evaluation and stability assessment.
Introduction: The Allure of Cyclic Aldehydes in Perfumery
The fragrance industry is in constant pursuit of novel molecules that can impart unique and memorable olfactory experiences. Cyclic compounds, in particular, are of great interest due to their often complex and multifaceted scent profiles.[1] The rigid structure of cyclic molecules can lead to distinct interactions with olfactory receptors, resulting in unique and potent aromas.[2] Aldehydes, as a functional group, are renowned for their powerful and often diffusive characteristics, contributing lift and sparkle to fragrance compositions. The combination of a compact cyclobutane ring with a reactive aldehyde group in this compound suggests a molecule with potential for a distinctive and impactful scent profile.
While extensive data on the specific olfactory properties of this compound is not publicly available, we can extrapolate a hypothetical scent profile based on established structure-odor relationships.[3] The presence of the four-membered ring is likely to impart a certain tension and uniqueness to the odor, potentially with green, herbaceous, or even slightly fruity facets. The methyl group could add a subtle warmth or softness to the overall character.
These notes will provide the necessary framework to explore the potential of this intriguing molecule, from its synthesis to its rigorous evaluation for inclusion in fine fragrance and consumer product applications.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the oxidation of the corresponding alcohol, 1-methylcyclobutyl-methanol. The following is a generalized laboratory-scale synthesis protocol.
Protocol 1: Oxidation of 1-Methylcyclobutyl-methanol
This protocol describes a common method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
1-Methylcyclobutyl-methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1-methylcyclobutyl-methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol should be approximately 1.5:1.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Sensory Evaluation Protocols
A thorough sensory evaluation is critical to understanding the potential of a new fragrance molecule.[4][5][6] The following protocols are designed to characterize the olfactory profile of this compound and assess its performance.
Protocol 2: Olfactory Profile Characterization
This protocol uses a trained sensory panel to develop a detailed description of the odor of the neat compound.
Materials:
-
This compound, high purity
-
Odor-free smelling strips
-
Ethanol (perfumer's grade), as a solvent
-
Glass vials with airtight caps
-
A well-ventilated, odor-neutral sensory evaluation booth.[7]
Procedure:
-
Preparation of Samples: Prepare dilutions of this compound in ethanol at various concentrations (e.g., 10%, 1%, 0.1%).
-
Panelist Training: A panel of trained sensory analysts should be used. They should be familiar with a wide range of fragrance descriptors.
-
Evaluation:
-
Dip a clean smelling strip into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Panelists should then smell the strips at different time intervals (top note, middle note, and base note evolution) and record their impressions.
-
Descriptors should cover various facets of the scent, including family (e.g., green, fruity, woody), specific notes (e.g., fresh, sharp, sweet), and intensity.
-
-
Data Analysis: Compile the descriptors from all panelists to create a comprehensive olfactory profile and a spider web chart for visual representation.
Table 1: Hypothetical Olfactory Profile of this compound
| Olfactory Facet | Potential Descriptors | Intensity (1-5) |
| Top Notes | Green, Sharp, Aldehydic, Slightly Fruity (unripe) | 4 |
| Heart Notes | Herbaceous, Floral (green floral), Ozonic | 3 |
| Base Notes | Woody (damp wood), Musky (subtle) | 2 |
Protocol 3: Performance in a Simple Fragrance Accord
This protocol assesses the effect of this compound in a simple fragrance composition.
Procedure:
-
Create a Simple Accord: Formulate a basic floral or citrus accord (e.g., bergamot, neroli, and a musk).
-
Incorporate the Molecule: Create several variations of the accord, each containing a different concentration of this compound (e.g., 0.1%, 0.5%, 1%).
-
Sensory Evaluation: Have the sensory panel evaluate the different accords on smelling strips and in a simple application base (e.g., unscented lotion or soap base).
-
Assess the Impact: Panelists should describe the effect of the molecule on the accord, noting any changes in lift, diffusion, character, and longevity.
Stability and Compatibility Testing
The stability of a fragrance ingredient is crucial for its successful incorporation into consumer products.[8][9] Aldehydes are known to be susceptible to oxidation, which can lead to discoloration and off-odors.[10]
Protocol 4: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound in a product base.[11]
Materials:
-
This compound
-
Selected product bases (e.g., ethanol for fine fragrance, lotion base, soap base)
-
Glass containers with airtight seals
-
Oven capable of maintaining a constant temperature (e.g., 40°C)
-
UV light chamber
Procedure:
-
Sample Preparation: Prepare samples of the product bases containing a known concentration of this compound. Also, prepare control samples without the aldehyde.
-
Storage Conditions:
-
Store one set of samples at room temperature in the dark (control).
-
Store a second set in an oven at 40°C.
-
Store a third set in a UV light chamber.
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and evaluate them for:
-
Color Change: Visual assessment against the control.
-
Odor Change: Sensory evaluation by a trained panel to detect any degradation or formation of off-notes.
-
pH Change: For aqueous-based products.
-
-
Data Analysis: Document any changes over time to determine the stability of the molecule under different stress conditions.
Diagram 2: Stability Testing Workflow
Caption: Workflow for accelerated stability testing of a fragrance ingredient.
Safety and Regulatory Considerations
As with any new chemical ingredient, a thorough safety assessment is required before commercial use.
-
Purity: The synthesized this compound should be of high purity, with any impurities identified and quantified.
-
Irritation and Sensitization: Standard dermatological tests, such as the Human Repeat Insult Patch Test (HRIPT), should be conducted to assess the potential for skin irritation and sensitization. The available safety data sheet indicates that this compound may cause skin and eye irritation.[12]
-
Regulatory Compliance: Ensure that the molecule complies with the regulations of the regions where it will be marketed (e.g., REACH in Europe, TSCA in the United States).
Conclusion and Future Outlook
This compound represents an unexplored yet potentially valuable addition to the perfumer's palette. Its unique cyclic aldehyde structure holds the promise of a novel olfactory profile that could bring a distinctive character to a variety of fragrance applications. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its synthesis, sensory properties, and stability.
Further research should focus on a more detailed exploration of its structure-odor relationship through the synthesis and evaluation of related analogs. Additionally, advanced stability studies, including the evaluation of antioxidant systems, will be crucial for its successful commercialization. As the quest for new and exciting fragrance ingredients continues, a thorough investigation of molecules like this compound is essential for driving innovation in the art and science of perfumery.
References
-
SkinObs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Cynfleur. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]
-
Boelens, H. (n.d.). Structure - Odor Relationships. Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
-
Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]
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Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
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ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers. Retrieved from [Link]
-
Boelens, H. (n.d.). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist. Retrieved from [Link]
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Reddit. (2023, December 29). Stability Testing. r/DIYfragrance. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 1-methylcyclopropanecarboxaldehyde.
-
ResearchGate. (n.d.). (PDF) Structure-odor relations: A modern perspective. Retrieved from [Link]
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SciSpace. (n.d.). The Relation between Structure and Smell in Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2022, July 9). Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-methylcyclopentane derivatives.
-
National Center for Biotechnology Information. (2022, June 2). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopentanebutanol derivatives as odorants.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Use of a novel cyclic carbaldehyde as an aromatic material.
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PubChem. (n.d.). CID 21719802 | C5H9+. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclobutane, methyl-. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for Biocatalytic Transformations of 1-Methylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Methylcyclobutane-1-carbaldehyde in Medicinal Chemistry
The cyclobutane motif is an increasingly important structural element in modern drug discovery. Its unique three-dimensional, puckered structure offers a scaffold that can improve metabolic stability, reduce planarity, and provide novel intellectual property positions for drug candidates. This compound is a versatile building block that provides access to a range of cyclobutane-containing pharmacophores. Traditional chemical methods for the transformation of this aldehyde can require harsh reagents and may lack the desired selectivity. Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative, operating under mild conditions with exceptional chemo-, regio-, and stereoselectivity.
These application notes provide a detailed guide to the principal biocatalytic transformations of this compound: enzymatic reduction to (1-methylcyclobutyl)methanol and enzymatic oxidation to 1-methylcyclobutane-1-carboxylic acid. These products serve as valuable intermediates for the synthesis of more complex molecules in drug development pipelines.
Part 1: Biocatalytic Reduction to (1-Methylcyclobutyl)methanol
The reduction of this compound to the corresponding primary alcohol, (1-methylcyclobutyl)methanol, is a key transformation for introducing a functionalized methyl group on the cyclobutane ring. This alcohol can be further elaborated, for example, through etherification or esterification, to explore the chemical space around the cyclobutane core.
Enzyme Class of Choice: Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for the reduction of aldehydes and ketones. They utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride source for the reduction. The choice of ADH can also influence the stereochemical outcome if a chiral center is formed, although in the case of this compound, the product is achiral.
Workflow for ADH-Mediated Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Detailed Protocol: ADH-Catalyzed Reduction of this compound
This protocol is a general guideline and may require optimization for specific ADHs and reaction scales.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or Rhodococcus ruber)
-
NAD(P)H
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator, etc.)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add the cofactor regeneration system. For example, for a glucose/glucose dehydrogenase system, add glucose to a final concentration of 100 mM and glucose dehydrogenase to a final concentration of 1-2 U/mL.
-
Add NAD(P)H to a final concentration of 1 mM.
-
Add the alcohol dehydrogenase to a final concentration of 5-10 U/mL.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 mM. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO (final concentration ≤ 5% v/v) to aid solubility.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature, typically 25-37 °C, with gentle agitation (e.g., 150-200 rpm on an orbital shaker).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot (e.g., by adding an equal volume of acetonitrile or by acidification).
-
Analyze the aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the aldehyde and the formation of the alcohol.
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (or the desired conversion), quench the entire reaction mixture by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting crude (1-methylcyclobutyl)methanol by flash column chromatography on silica gel.
-
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 10-100 mM | Higher concentrations can lead to substrate inhibition or toxicity to the enzyme. |
| Enzyme Loading | 1-10% (w/w of substrate) | A higher enzyme loading can increase the reaction rate but also the cost. |
| Cofactor Concentration | 0.1-1 mM | A catalytic amount is sufficient when a regeneration system is used. |
| pH | 6.5-8.0 | Most ADHs have a neutral to slightly basic pH optimum for reduction. |
| Temperature | 25-40 °C | Balances enzyme activity and stability. |
| Co-solvent | 0-10% (v/v) DMSO or similar | Improves solubility of the hydrophobic substrate. |
Part 2: Biocatalytic Oxidation to 1-Methylcyclobutane-1-carboxylic acid
The oxidation of this compound to 1-methylcyclobutane-1-carboxylic acid provides another key intermediate for drug discovery. Carboxylic acids are common functional groups in pharmaceuticals and can be used in a variety of coupling reactions to build molecular complexity.
Enzyme Class of Choice: Aldehyde Dehydrogenases (ALDHs)
Aldehyde dehydrogenases (ALDHs) are NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. This transformation is generally irreversible and highly efficient. The use of ALDHs avoids the need for harsh chemical oxidants.
Workflow for ALDH-Mediated Oxidation
Caption: Workflow for the biocatalytic oxidation of this compound.
Detailed Protocol: ALDH-Catalyzed Oxidation of this compound
This protocol is a general guideline and may require optimization for specific ALDHs and reaction scales.
Materials:
-
This compound
-
Aldehyde Dehydrogenase (e.g., from bovine liver or a recombinant source)
-
NAD(P)+
-
Cofactor regeneration system (e.g., lactate and lactate dehydrogenase for NADH regeneration)
-
Potassium phosphate or Tris-HCl buffer (100 mM, pH 8.0-9.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Aqueous acid and base for pH adjustment (e.g., 1 M HCl and 1 M NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 100 mM buffer (pH 8.0-9.0). A slightly alkaline pH is often optimal for ALDH activity.
-
Add the cofactor regeneration system. For example, for a lactate/lactate dehydrogenase system, add sodium lactate to a final concentration of 100 mM and lactate dehydrogenase to a final concentration of 5-10 U/mL.
-
Add NAD(P)+ to a final concentration of 1-2 mM.
-
Add the aldehyde dehydrogenase to a final concentration of 2-5 U/mL.
-
Initiate the reaction by adding this compound to a final concentration of 10-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature, typically 25-37 °C, with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC, observing the disappearance of the aldehyde peak and the appearance of the carboxylic acid peak.
-
-
Work-up and Extraction:
-
Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-methylcyclobutane-1-carboxylic acid is often a solid and can be purified by recrystallization if necessary.
-
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 10-50 mM | Higher concentrations may lead to enzyme inhibition. |
| Enzyme Loading | 0.5-5% (w/w of substrate) | Dependent on the specific activity of the ALDH preparation. |
| Cofactor Concentration | 1-2 mM | A catalytic amount is sufficient with an efficient regeneration system. |
| pH | 8.0-9.0 | ALDHs generally have an alkaline pH optimum for oxidation. |
| Temperature | 25-37 °C | Optimal temperature for balancing enzyme activity and stability. |
Part 3: Alternative Biocatalytic Transformations
While oxidation and reduction are the most direct transformations, other enzyme classes could potentially be employed for more complex modifications of this compound.
-
Transketolases and Benzaldehyde Lyases: These enzymes could potentially catalyze the formation of a C-C bond by using the aldehyde as an acceptor molecule, leading to the synthesis of novel chiral diols. This would require further screening of enzyme libraries to identify a suitable biocatalyst.
-
Whole-Cell Biotransformations: The use of whole microbial cells (e.g., yeast or bacteria) can be a cost-effective alternative to using isolated enzymes.[1][2] Whole cells can contain the necessary enzymes for the desired transformation and can also have endogenous systems for cofactor regeneration.[1][2] However, side reactions from other enzymes within the cell can be a challenge. Screening of different microbial strains would be necessary to identify one with the desired activity and selectivity for the transformation of this compound.
Conclusion and Future Outlook
The biocatalytic transformation of this compound represents a powerful and sustainable approach to the synthesis of valuable building blocks for drug discovery. The protocols provided herein for the enzymatic reduction and oxidation of this substrate offer a solid foundation for researchers to begin exploring these green synthetic routes. Future work in this area could focus on the discovery and engineering of novel enzymes with enhanced activity and stability for the transformation of this and other cyclobutane-containing molecules, as well as the development of one-pot, multi-enzyme cascade reactions to further streamline the synthesis of complex pharmaceutical intermediates.
References
- Bravo, P., et al. (1981). Elimination of catalase activity associated with an alcohol oxidase from the yeast Hansenula polymorpha. Advanced Biotechnology, 6, 329-334.
-
Hegazy, M. F., et al. (2015). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. Journal of Advanced Research, 6(6), 785-802. Available at: [Link]
- Venisetty, R. K., & Ciddi, V. (2003). Application of microbial biotransformation for the new drug discovery. Indian journal of pharmaceutical sciences, 65(1), 1-13.
-
Eliwa, R. T., et al. (2021). Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity. Frontiers in Pharmacology, 12, 642829. Available at: [Link]
- Google Patents. (1990). Enzymatic production hydrogen peroxide and aldehyde. EP0380831A1.
- Google Patents. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. WO2011103423A1.
-
Nieto-Domínguez, M., et al. (2024). Chemoenzymatic synthesis. Communications Chemistry, 7(1), 1-10. Available at: [Link]
- Gopishetty, S. R., Louie, M. T., & Subramanian, M. V. (2009). Microbial Transformations of Natural Products. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Eolss Publishers.
- Google Patents. (1992). Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts. US5132465A.
-
Organic Syntheses. (1988). tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1988, 67, 173. Available at: [Link]
-
Hegazy, M. F., et al. (2015). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. Journal of Advanced Research, 6(6), 785-802. Available at: [Link]
-
Zheng, G., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering, S1389-1723(24)00115-3. Available at: [Link]
- Google Patents. (2004). Method for the oxidation of aromatic compounds. EP1379675B1.
-
Arnold Group. (n.d.). Patents. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylcyclobutane-1-carbaldehyde
Welcome to the technical support guide for 1-Methylcyclobutane-1-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this unique and reactive molecule. The inherent ring strain of the cyclobutane moiety and the reactivity of the aldehyde functional group present specific challenges that require careful consideration.[1][2] This guide offers a combination of frequently asked questions for proactive problem avoidance and detailed troubleshooting protocols for reactive problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent properties of this compound. Understanding these fundamentals is the first step toward successful purification.
Question 1: What are the primary stability concerns for this compound and how should it be stored?
Answer: There are two primary stability concerns: oxidation of the aldehyde and potential thermal degradation of the cyclobutane ring.
-
Oxidation: Aldehydes are highly susceptible to aerobic oxidation, converting them to the corresponding carboxylic acid, in this case, 1-Methylcyclobutane-1-carboxylic acid.[3][4][5] This process can be catalyzed by light and trace metal impurities and occurs readily in the presence of atmospheric oxygen.[5]
-
Thermal Instability: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol), making it less stable than five- or six-membered rings.[1][2] Elevated temperatures, such as those used in standard distillation, can potentially induce ring-opening or rearrangement reactions.[6][7]
Recommended Storage Protocol: To mitigate these issues, store the compound under an inert atmosphere (Argon or Nitrogen), at a reduced temperature (2-8 °C), and in an amber vial to protect it from light.
Question 2: What are the most likely impurities in a crude sample of this compound?
Answer: The impurity profile depends heavily on the synthetic route, but several common contaminants should be anticipated:
-
1-Methylcyclobutane-1-carboxylic acid: The most common impurity, formed via air oxidation.[5]
-
Unreacted Starting Materials: Dependent on the specific synthesis (e.g., oxidation of the corresponding alcohol, ozonolysis of an alkene).
-
Reaction Byproducts: Again, specific to the synthetic method.
-
Residual Solvents: Solvents used during the reaction and workup.
Question 3: Can I use standard silica gel chromatography for purification?
Answer: Caution is highly advised. Standard silica gel is acidic and can cause decomposition of sensitive aldehydes.[8] Potential issues include:
-
Aldol-type reactions: Catalyzed by the acidic silica surface.
-
Acetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a co-eluent, it can react with the aldehyde to form a hemiacetal or acetal, complicating the purification.[8]
-
Decomposition: The combination of an activated surface and a strained ring system can lead to degradation.
It is often necessary to use deactivated silica gel or an alternative stationary phase like neutral alumina.[8]
Section 2: Troubleshooting Common Purification Issues
This section provides a direct, problem-and-solution approach to challenges encountered during the purification process.
Problem 1: My final product is contaminated with 1-Methylcyclobutane-1-carboxylic acid, as confirmed by NMR/IR/GC-MS.
-
Probable Cause: Incomplete separation during initial workup or oxidation of the aldehyde during purification and handling.[5]
-
Solution A: Aqueous Base Wash (for removing acidic impurities) This is the simplest method to remove the acidic carboxylic acid impurity.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized. Repeat the wash until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
-
Solution B: Bisulfite Adduct Formation (for purifying the aldehyde) This is a highly selective and effective method for isolating aldehydes from mixtures.[9][10] The aldehyde reversibly forms a charged, water-soluble adduct with sodium bisulfite, which can be easily separated from neutral organic impurities.[11] A detailed protocol is provided in Section 3.
Problem 2: My product appears to be decomposing on the silica gel column, leading to low yield and multiple new spots on TLC.
-
Probable Cause: The acidic nature of the silica gel is catalyzing the degradation of your sensitive aldehyde.[8][12]
-
Solution: Use of Deactivated Silica Gel or Alumina
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes). Add 1% triethylamine (Et₃N) by volume relative to the solvent. Gently stir the slurry for 15 minutes before packing the column. Run the column using an eluent system containing 0.5-1% triethylamine to maintain the deactivation.
-
Switch to Neutral Alumina: Neutral alumina is a less acidic alternative to silica gel and can be a better choice for acid-sensitive compounds. Perform TLC analysis on alumina plates first to determine an appropriate solvent system.
-
Problem 3: I need to distill the aldehyde, but I am concerned about thermal decomposition.
-
Probable Cause: The compound's strained cyclobutane ring makes it susceptible to thermal rearrangement or decomposition at elevated temperatures.[6][13]
-
Solution: High-Vacuum Distillation The goal is to lower the boiling point to a temperature where the rate of decomposition is negligible.
-
Use a high-quality vacuum pump capable of reaching low pressures (<1 mmHg).
-
Employ a short-path distillation apparatus to minimize the surface area and residence time of the compound at high temperatures.
-
Heat the distillation flask using a water or oil bath with precise temperature control. Increase the temperature slowly.
-
It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Collect the distilled product in a receiving flask cooled with an ice bath to ensure rapid condensation and prevent loss of vapor.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification.[10][11]
-
Adduct Formation:
-
Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF (approx. 5-10 mL per gram of crude material).[9]
-
In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the NaHSO₃ solution to the aldehyde solution and stir vigorously at room temperature. The reaction can take from 30 minutes to several hours. A thick white precipitate of the bisulfite adduct may form.
-
-
Isolation of the Adduct:
-
If a precipitate has formed, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any trapped organic impurities.
-
If no precipitate forms, or if it is not solid, proceed to liquid-liquid extraction. Add an equal volume of diethyl ether and water. The bisulfite adduct will be in the aqueous layer.[9] Separate the layers and wash the aqueous layer once more with diethyl ether to remove all non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the filtered adduct solid or the adduct-containing aqueous layer to a flask.
-
Add a water-immiscible organic solvent like diethyl ether.
-
While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution until the solution is basic (pH > 9).[9] This reverses the reaction and liberates the pure aldehyde.
-
Transfer the mixture to a separatory funnel and extract the liberated aldehyde into the organic layer. Perform two additional extractions of the aqueous layer with diethyl ether.
-
-
Final Workup:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
Data Summary Table
For effective separation, it is crucial to understand the differing properties of the target compound and its primary oxidation impurity.
| Property | This compound | 1-Methylcyclobutane-1-carboxylic acid | Rationale for Separation |
| Molecular Formula | C₆H₁₀O[14] | C₆H₁₀O₂[15] | The added oxygen significantly increases polarity and acidity. |
| Molecular Weight | 98.14 g/mol [14] | 114.14 g/mol [15] | Affects boiling point and chromatographic mobility. |
| Acidity (pKa) | ~17-20 (alpha-proton) | ~4-5 (carboxylic acid) | The large difference in acidity allows for easy separation via acid-base extraction. |
| Polarity | Moderately Polar | More Polar | The carboxylic acid will have a much lower Rf on TLC and will be retained more strongly on a chromatography column. |
Section 4: Visualization of Purification Workflow
A logical workflow is essential for selecting the appropriate purification strategy based on the initial assessment of the crude material.
Caption: Decision workflow for selecting a purification technique.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1171–1175. [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Adams, R. (Ed.). (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Retrieved from [Link]
-
Houben-Weyl. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]
-
Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196–6196. [Link]
-
Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Overcoming Low Yields in 1-Methylcyclobutane-1-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Methylcyclobutane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable cyclobutane-containing building block. Instead of a generic overview, we will directly address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Introduction: The Challenge of Synthesizing this compound
This compound is a useful intermediate in medicinal chemistry and materials science. However, its synthesis can be problematic. The strained cyclobutane ring can introduce reactivity challenges, and the aldehyde functional group is prone to side reactions, including over-oxidation and self-condensation. Furthermore, the compound's potential volatility can lead to significant product loss during purification.
The most common and reliable laboratory-scale approach to this target is the oxidation of the corresponding primary alcohol, (1-methylcyclobutyl)methanol. This guide will focus on troubleshooting this critical transformation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common failure points encountered during the oxidation of (1-methylcyclobutyl)methanol.
Question 1: My reaction is incomplete. I'm recovering significant amounts of my starting alcohol. What's going wrong?
Answer: Incomplete conversion is a frequent issue stemming from reagent quality, stoichiometry, or reaction conditions. Let's break down the probable causes.
-
Cause A: Degraded or Impure Oxidizing Agent: Many common oxidizing agents are sensitive to moisture and air.
-
Dess-Martin Periodinane (DMP): While shelf-stable, it can slowly degrade upon prolonged exposure to moist air.[1] It is crucial to store it in a desiccator.
-
Swern Oxidation Reagents: Oxalyl chloride is highly sensitive to moisture and must be handled under inert conditions. Dimethyl sulfoxide (DMSO) must be anhydrous for this reaction to be efficient.
-
Pyridinium Chlorochromate (PCC): Although relatively stable, this Cr(VI) reagent is hygroscopic.[2] Absorbed water can interfere with the reaction and promote side reactions.[3]
-
-
Cause B: Insufficient Oxidant: The stoichiometry must be correct. While a 1:1 ratio is theoretically sufficient for many oxidants, side reactions and minor degradation often necessitate a slight excess of the oxidizing agent.
-
Cause C: Suboptimal Temperature: Temperature control is critical, especially for activated-DMSO oxidations.
-
The Swern oxidation requires cryogenic temperatures (typically -78 °C) for the initial activation of DMSO and reaction with the alcohol.[4] Adding the alcohol or allowing the reaction to warm prematurely can lead to the formation of inactive species and side products.[4]
-
DMP and PCC oxidations are typically run at room temperature, but low ambient temperatures can slow the reaction rate, leading to incomplete conversion within the expected timeframe.[5][6]
-
Table 1: Troubleshooting Incomplete Conversion
| Potential Cause | Recommended Corrective Action |
| Degraded Oxidizing Agent | Use a fresh bottle of the reagent or purify/dry the existing stock according to established procedures. Always store sensitive reagents under an inert atmosphere and/or in a desiccator. |
| Insufficient Equivalents | Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.3 or 1.5 eq). Monitor the reaction by TLC or GC-MS to find the optimal amount. |
| Incorrect Temperature | For Swern oxidation, ensure the reaction temperature is maintained at or below -78 °C during the addition of reagents. For DMP or PCC, ensure the reaction is not being run at an unusually low ambient temperature. |
Question 2: My TLC/GC analysis shows good conversion to a new product, but my isolated yield is poor. Where is my aldehyde going?
Answer: This points to product loss during the workup and purification stages. The physical and chemical properties of this compound make it particularly susceptible to such losses.
-
Cause A: Product Volatility: With a molecular weight of approximately 98.14 g/mol , the target aldehyde is expected to be a volatile liquid.[7] Significant amounts can be lost during solvent removal under reduced pressure (rotary evaporation), especially if a high vacuum or elevated temperature is used.
-
Cause B: Over-oxidation to Carboxylic Acid: This is a classic side reaction in alcohol oxidations.[8]
-
With PCC , the presence of any water can lead to the formation of an aldehyde hydrate, which can be further oxidized to the carboxylic acid.[3] Using strictly anhydrous conditions and a non-polar solvent like dichloromethane (DCM) is critical.[6][9]
-
While mild oxidants like DMP and Swern are known for stopping at the aldehyde stage, prolonged reaction times or excessive oxidant in the presence of impurities can sometimes lead to minor amounts of over-oxidation.[10][11][12]
-
-
Cause C: Product Instability During Workup: Aldehydes can be sensitive to both acidic and basic conditions.
-
Acidic Workup: Traces of acid can catalyze polymerization or other degradation pathways. The cyclobutane ring itself, while generally stable, can be prone to rearrangement under strongly acidic conditions.[13]
-
Basic Workup: A basic workup (e.g., a bicarbonate wash) is often used to quench the reaction or remove acidic byproducts (like acetic acid from DMP oxidation).[5] However, a strong base or prolonged exposure can induce aldol-type self-condensation reactions, especially if the product is concentrated in the presence of residual base.
-
Below is a logical workflow to diagnose the source of yield loss after the reaction is complete.
Caption: Troubleshooting workflow for post-reaction yield loss.
Frequently Asked Questions (FAQs)
FAQ 1: Which oxidation method is best for this specific synthesis?
Answer: The "best" method depends on your laboratory's resources, scale, and tolerance for certain reagents. All three major mild oxidation methods—Dess-Martin, Swern, and PCC—are viable.
-
Dess-Martin Periodinane (DMP) Oxidation: This is often the go-to method for its operational simplicity and mild, neutral conditions.[1][11] It avoids toxic chromium and cryogenic temperatures. The main drawbacks are the high cost of the reagent and its potential explosive nature, though this is primarily a concern on a very large scale.[14]
-
Swern Oxidation: This method is renowned for its high yields and mild conditions, reliably stopping at the aldehyde without over-oxidation.[10][12] However, it requires strict anhydrous conditions, a reaction temperature of -78 °C, and produces dimethyl sulfide, a byproduct with an extremely unpleasant odor.[4]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic, effective, and relatively inexpensive reagent.[2] Its primary disadvantages are the toxicity of chromium(VI) compounds and the need for strictly anhydrous conditions to prevent over-oxidation to the carboxylic acid.[3][15] The slightly acidic nature of PCC can also be detrimental to acid-sensitive substrates.
Table 2: Comparison of Common Mild Oxidation Methods
| Parameter | Dess-Martin (DMP) | Swern Oxidation | PCC Oxidation |
| Typical Yield | High | Very High | Good to High |
| Conditions | Room Temperature, Neutral | -78 °C, Basic (Amine) | Room Temperature, Anhydrous |
| Workup | Simple filtration after quenching | Aqueous wash; requires odor control | Filtration through silica/celite |
| Safety/Toxicity | Potentially explosive (large scale) | Toxic CO byproduct, malodorous | Toxic Cr(VI) reagent |
| Cost | High | Low (reagents) | Low |
| Key Advantage | Operationally simple, reliable | Very mild, high chemoselectivity | Inexpensive, well-established |
FAQ 2: How can I minimize product loss due to volatility during workup?
Answer: This is a critical aspect of this synthesis.
-
Cold Rotary Evaporation: When removing solvents, use a low water bath temperature (0-10 °C) and apply vacuum gradually. A high-efficiency cold trap (dry ice/acetone) is essential.
-
Back-Extraction: After the initial aqueous workup, extract the aqueous layers one final time with a clean portion of a low-boiling organic solvent like pentane or diethyl ether to recover any dissolved product.
-
Avoid Over-Drying: Do not leave the final product on a high-vacuum line for an extended period. Once the bulk solvent is removed, it is often better to proceed to the next step or purification with trace solvent remaining than to lose the product to the vacuum pump.
-
Careful Purification: If distillation is required, perform it at reduced pressure to keep the temperature low. For column chromatography, use a fast-flowing eluent system and do not let the column run dry.
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for two highly recommended methods, designed to maximize yield and minimize side reactions.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard procedures for DMP oxidations.[5][14]
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (1-methylcyclobutyl)methanol (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. The mixture may become slightly warm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.
-
Quenching: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 5-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer is clear.
-
Workup: Separate the layers in a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Concentrate the filtrate carefully using a rotary evaporator with a cold water bath (<15 °C) to yield the crude this compound. Purify as needed by careful distillation or flash chromatography.
Caption: Workflow for Dess-Martin Periodinane (DMP) Oxidation.
Protocol 2: Swern Oxidation
This protocol is based on the classic Swern oxidation procedure.[10][16] Extreme caution must be exercised due to the evolution of toxic carbon monoxide gas and the malodorous dimethyl sulfide byproduct. This procedure must be performed in a well-ventilated fume hood.
-
Activator Prep: In a flame-dried, three-neck flask equipped with a thermometer and under an argon or nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: To the cold DCM, add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) via syringe.
-
Activation: Slowly add oxalyl chloride (1.1 eq) dropwise via syringe, keeping the internal temperature below -65 °C. Vigorous gas evolution (CO₂, CO) will occur. Stir the resulting solution for 15 minutes at -78 °C.
-
Alcohol Addition: Add a solution of (1-methylcyclobutyl)methanol (1.0 eq) in a small amount of anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (TEA) (5.0 eq) dropwise. After the addition is complete, stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quenching & Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter.
-
Odor Neutralization: Before disposal, treat all glassware and aqueous waste that came into contact with dimethyl sulfide with a bleach solution to oxidize the sulfide to odorless sulfoxide/sulfone.
-
Concentration: Concentrate the filtrate carefully on a rotary evaporator with a cold water bath to yield the crude aldehyde.
References
-
Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
-
Wikipedia contributors. (2023). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Swern oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Wikipedia contributors. (2023). Pyridinium chlorochromate. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]
-
PubChem. This compound. [Link]
-
gcsescience.com. Oxidation of Methanol. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Quora. Why is methylcyclobutane more stable than cyclobutane?. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
Common Organic Chemistry. Pyridinium Chlorochromate (PCC). [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]
-
Colacot, T. J. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2186–2195. [Link]
-
Colacot, T. J. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H10O | CID 20134527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. passmyexams.co.uk [passmyexams.co.uk]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Optimizing Reaction Parameters for 1-Methylcyclobutane-1-carbaldehyde
Welcome to the technical support center for 1-methylcyclobutane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for reactions involving this unique and sterically hindered aldehyde. Our focus is on anticipating and resolving common experimental challenges to enhance reaction efficiency, yield, and purity.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in organic synthesis, offering a compact, three-dimensional scaffold. However, its reactivity is significantly influenced by two key structural features:
-
Steric Hindrance: The aldehyde functional group is attached to a quaternary carbon, which presents considerable steric bulk. This can impede the approach of nucleophiles, often requiring more forcing reaction conditions or specialized reagents.
-
Ring Strain: The cyclobutane ring possesses inherent angle and torsional strain.[1][2] This strain can influence the reactivity of the aldehyde and can also lead to ring-opening or rearrangement side reactions under certain conditions, particularly with acid catalysis.[3][4]
This guide will address the practical implications of these features in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion rates in my reactions with this compound?
A1: Low conversion is a common issue and is primarily attributed to the steric hindrance around the aldehyde carbonyl. The methyl group and the cyclobutane ring shield the electrophilic carbon from nucleophilic attack. To overcome this, consider the following:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this should be done cautiously to avoid side reactions.
-
More Reactive Nucleophiles: Employing more reactive reagents (e.g., organolithium compounds instead of some Grignard reagents) can be effective.
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Q2: I am concerned about the stability of the cyclobutane ring. Under what conditions might I expect ring-opening or rearrangement?
A2: The cyclobutane ring is susceptible to cleavage or rearrangement, particularly under acidic conditions which can promote the formation of a carbocation intermediate.[3][4] For instance, the acid-catalyzed dehydration of the corresponding alcohol (1-methylcyclobutanol) can lead to the formation of 1-methylcyclobutene.[4] Strongly basic conditions can also promote rearrangements in certain contexts.[5] It is crucial to carefully control the pH of your reaction and workup procedures.
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Like many aldehydes, this compound can be prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store it under an inert atmosphere (nitrogen or argon) at a cool temperature. The compound is also a flammable liquid and can cause skin and eye irritation.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guides for Common Reactions
Grignard and Organolithium Additions
Issue: Low yield of the desired secondary alcohol and recovery of starting material.
| Possible Cause | Troubleshooting & Optimization |
| Steric Hindrance: The bulky cyclobutane moiety prevents the Grignard or organolithium reagent from accessing the carbonyl carbon. | Solution 1: Switch to a less sterically demanding organometallic reagent if possible. Solution 2: Use a more reactive organolithium reagent in place of a Grignard reagent. Solution 3: Increase the reaction temperature cautiously, monitoring for side product formation. Solution 4: Add a Lewis acid such as CeCl₃ (for Grignard reactions) to enhance the electrophilicity of the aldehyde. |
| Enolization: The organometallic reagent acts as a base, deprotonating the alpha-protons of any enolizable impurities or the aldehyde itself (if applicable, though not for this specific aldehyde). | Solution: Ensure the starting aldehyde is of high purity. Use of CeCl₃ with Grignard reagents can suppress enolization in favor of nucleophilic addition. |
| Impure or Inactive Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air. | Solution: Prepare the Grignard reagent fresh before use, ensuring all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Titrate the Grignard reagent to determine its exact concentration. |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a stream of nitrogen.
-
Reaction Setup: In the flask, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL per mmol of aldehyde).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction
Issue: Low yield of the desired alkene, with significant amounts of starting aldehyde recovered.
| Possible Cause | Troubleshooting & Optimization |
| Steric Hindrance: The bulky aldehyde hinders the formation of the oxaphosphetane intermediate. | Solution 1: Use a more reactive, less sterically hindered phosphonium ylide. Salt-free ylides are often more reactive. Solution 2: Employ the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and generally tolerates more sterically hindered substrates. Solution 3: Increase the reaction temperature. Some Wittig reactions require heating to proceed to completion. |
| Ylide Instability: The phosphonium ylide may be decomposing under the reaction conditions. | Solution: Generate the ylide in situ at a low temperature and add the aldehyde solution to the freshly prepared ylide. |
| Unfavorable Equilibrium: For stabilized ylides, the initial addition to the carbonyl can be reversible. | Solution: Use reaction conditions that drive the reaction forward, such as removing the triphenylphosphine oxide byproduct as it forms, although this can be challenging in practice. |
Experimental Protocol: One-Pot Aqueous Wittig Reaction [7]
-
Preparation: To a test tube containing a magnetic stir bar, add triphenylphosphine (1.1 eq).
-
Suspension: Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir vigorously for 1 minute.
-
Reagent Addition: To the suspension, add the appropriate alkyl halide (1.1 eq) followed by this compound (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with 1.0 M sulfuric acid until the solution is acidic. Extract with diethyl ether (3 x 10 mL).
-
Purification: Dry the combined organic layers with magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of Reaction Workflows
General Workflow for Nucleophilic Addition to this compound
Caption: A generalized experimental workflow for reactions involving this compound.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Characterization Data (Representative)
Accurate characterization of starting materials and products is crucial. Below are representative spectroscopic data for this compound.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H, -CHO), 2.20-2.05 (m, 4H, cyclobutane-H), 1.95-1.80 (m, 2H, cyclobutane-H), 1.25 (s, 3H, -CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 204.0 (-CHO), 55.0 (quaternary C), 30.0 (cyclobutane CH₂), 25.0 (-CH₃), 16.0 (cyclobutane CH₂). |
| FTIR (neat) | ν (cm⁻¹) 2960 (C-H stretch), 2870 (C-H stretch), 2710 (aldehyde C-H stretch), 1725 (C=O stretch). |
| Mass Spectrometry (EI) | m/z (%) 98 (M⁺), 83, 69, 55, 41. |
Note: These are predicted and representative data. Actual spectra should be acquired for all synthesized compounds.
References
-
Filo. (2025). Question Find out the major product for the following reaction: Reactant... [Link]
-
Beilstein Journal of Organic Chemistry. (2018). A computational study of base-catalyzed reactions of cyclic 1,2-diones. [Link]
-
Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
PubChem. (2024). 1-Methylcyclobutanol. National Center for Biotechnology Information. [Link]
-
PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2015). reaction mechanism - Dehydration of methylcyclobutanol. [Link]
-
Wikipedia. (2024). Ring strain. [Link]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Michigan State University. (n.d.). Cationic Rearrangements. [Link]
Sources
- 1. 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rearrangement [www2.chemistry.msu.edu]
- 3. Question Find out the major product for the following reaction: Reactant.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C6H10O | CID 20134527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]
Stability issues of 1-Methylcyclobutane-1-carbaldehyde in storage
Welcome to the technical support guide for 1-Methylcyclobutane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, prized for its unique strained-ring structure. However, the combination of a reactive aldehyde functional group and the inherent ring strain of the cyclobutane moiety presents specific stability challenges during storage and handling. This guide will delve into the potential degradation pathways and offer troubleshooting advice to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Observation: I've noticed a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What could be the cause?
This is a common observation and can be attributed to several factors, primarily oxidation and polymerization.
1. Oxidation to Carboxylic Acid:
-
The "Why": Aldehydes are notoriously susceptible to oxidation, and even atmospheric oxygen can be sufficient to convert them into the corresponding carboxylic acid, in this case, 1-methylcyclobutane-1-carboxylic acid.[1][2][3] This process, known as auto-oxidation, can occur slowly even under refrigerated conditions.[3] The presence of light or trace metal impurities can catalyze this degradation.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a sealed ampoule or a vial with a septum cap that has been purged with inert gas.
-
Minimize Headspace: Use a vial that is appropriately sized for the amount of material to minimize the volume of air (and thus oxygen) in contact with the compound.
-
Purity of Solvents: If the aldehyde is in solution, ensure that the solvent is degassed and free of peroxides, which can initiate oxidation.
-
2. Polymerization:
-
The "Why": Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.[4][5][6] For this compound, this can lead to the formation of polyacetals. The strained nature of the cyclobutane ring might also influence the propensity for polymerization under certain conditions.
-
Troubleshooting & Prevention:
-
Neutral pH: Ensure that storage containers are clean and free of any acidic or basic residues. Glassware should be thoroughly washed and dried.
-
Avoid Contaminants: Be mindful of potential contaminants introduced during handling, such as from spatulas or syringes that may have trace amounts of acids or bases.
-
Observation: My sample has developed a slight yellowish tint and a change in viscosity. What is happening?
A change in color and viscosity often points towards the formation of oligomers or polymers, and potentially aldol-type reaction products.
1. Aldol Addition/Condensation:
-
The "Why": While this compound lacks alpha-hydrogens and therefore cannot self-condense via a typical enolate mechanism, it can still participate in crossed aldol reactions if other enolizable carbonyl compounds are present as impurities.[7][8][9] More complex, non-canonical reaction pathways could also lead to colored byproducts over time, especially if catalyzed by trace impurities.
-
Troubleshooting & Prevention:
-
High Purity: Start with and maintain a high purity of the compound. Impurities are often the culprits in initiating unforeseen side reactions.
-
Proper Cleaning: Rigorously clean all labware that will come into contact with the aldehyde to remove any potential reactants.
-
Observation: I am seeing unexpected peaks in my NMR/GC-MS analysis of an older sample. Could the cyclobutane ring itself be unstable?
While the cyclobutane ring is more stable than a cyclopropane ring, it still possesses significant ring strain and can undergo reactions under certain conditions.[10][11]
1. Isomerization and Ring Opening:
-
The "Why": Under thermal stress or in the presence of certain catalysts (including trace acids or metals), the cyclobutane ring can potentially isomerize or undergo ring-opening reactions.[12][13] While less common under standard storage conditions, this is a possibility over extended periods or if the sample has been exposed to heat.
-
Troubleshooting & Prevention:
-
Controlled Temperature: Strict adherence to recommended storage temperatures is crucial. Avoid repeated freeze-thaw cycles.
-
Material Compatibility: Store in high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent leaching of potential catalysts.
-
Recommended Storage Protocol
To maximize the shelf-life of this compound, we recommend the following storage protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[3] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light, which can catalyze oxidation, and provides an inert storage surface. |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to air and moisture during aliquoting. |
| Purity Check | Periodically (e.g., every 6 months) by GC or NMR | To monitor for the onset of degradation and ensure the compound is suitable for use. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Caption: Acid or base-catalyzed polymerization.
Experimental Workflow: Purity Assessment by GC-MS
This workflow outlines a standard procedure for assessing the purity of this compound and identifying potential degradation products.
Caption: Workflow for purity analysis by GC-MS.
By understanding the inherent reactivity of this compound and implementing these storage and handling protocols, you can significantly enhance the stability of this valuable reagent and ensure the reliability of your experimental results.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Aldehyde Polymerization Mechanism. Retrieved from [Link]
-
Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
-
Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
American Chemical Society. (2021, August 24). Embracing the challenges of aldehyde polymerization. Retrieved from [Link]
-
Advances in Chemistry. (n.d.). Polymerization of Higher Aldehydes. ACS Publications. Retrieved from [Link]
-
Controlled Radical Polymerization. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes. Retrieved from [Link]
-
Macromolecules. (2021, October 3). Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes. ACS Publications. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of Thermal Gas-Phase Isomerizations and Fragmentations of Cis- And trans-1-(E)-propenyl-2-methylcyclobutanes at 275 Degrees C. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The gas-phase photolysis of cyclobutanecarbaldehyde. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (2023, August 30). Strain-Inducing Positional Alkene Isomerization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Pharmaguideline. (2020, April 17). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
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- 13. Strain-Inducing Positional Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1-Methylcyclobutane-1-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-methylcyclobutane-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable aldehyde intermediate. Our goal is to provide in-depth, scientifically grounded solutions to help you navigate potential experimental hurdles.
Synthetic Strategies Overview
The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and potential challenges:
-
Reduction of 1-Methylcyclobutane-1-carbonitrile: This is a common and effective method, typically employing a hydride-based reducing agent to selectively reduce the nitrile to an aldehyde.
-
Oxidation of (1-Methylcyclobutyl)methanol: This route involves the oxidation of the corresponding primary alcohol to the desired aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
This guide will delve into the troubleshooting aspects of both synthetic pathways.
Troubleshooting Guide & FAQs
Route 1: Reduction of 1-Methylcyclobutane-1-carbonitrile
This method is favored for its directness. However, precise control of reaction conditions is paramount to success.
Question 1: My DIBAL-H reduction of 1-methylcyclobutane-1-carbonitrile is resulting in a low yield of the aldehyde and a significant amount of the corresponding primary amine. What is going wrong?
Answer: This is a classic issue of over-reduction. Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent, and while it's known for the partial reduction of nitriles to aldehydes, slight deviations in reaction conditions can lead to the formation of the primary amine.[1][2]
Causality and Solutions:
-
Stoichiometry: The stoichiometry of DIBAL-H is critical. An excess of the reducing agent will drive the reaction past the aldehyde stage to the amine.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of DIBAL-H. Ensure your starting nitrile is of high purity and accurately weighed to allow for precise stoichiometric control.
-
-
Temperature Control: The intermediate imine-aluminum complex formed during the reduction is stable at low temperatures, preventing further reduction.[3] If the temperature rises, this intermediate can be further reduced.
-
Rate of Addition: A rapid addition of DIBAL-H can create localized "hot spots" in the reaction mixture, leading to over-reduction.
-
Recommendation: Add the DIBAL-H solution dropwise to the cooled solution of the nitrile over a period of 30-60 minutes.
-
Experimental Protocol: DIBAL-H Reduction of 1-Methylcyclobutane-1-carbonitrile
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or Dichloromethane (DCM) | Inert and allows for low-temperature reactions. |
| Temperature | -78 °C | Stabilizes the intermediate imine-aluminum complex.[3] |
| DIBAL-H (equivalents) | 1.1 - 1.2 | Ensures complete conversion of the nitrile while minimizing over-reduction. |
| Work-up | Quench with methanol at -78 °C, followed by aqueous acid (e.g., 1M HCl). | Neutralizes excess DIBAL-H and hydrolyzes the imine to the aldehyde.[5] |
Question 2: During the aqueous work-up of my DIBAL-H reduction, I'm observing a gelatinous aluminum salt precipitate that is difficult to filter and results in product loss. How can I improve this?
Answer: The formation of aluminum salts during the work-up is unavoidable, but their physical nature can be managed to facilitate easier separation. A common and effective method is the Fieser work-up.
Causality and Solutions:
-
Nature of Aluminum Salts: The aluminum byproducts can form emulsions or gelatinous precipitates that trap the product.
-
Recommendation: Employ a Rochelle's salt (potassium sodium tartrate) work-up. After quenching the reaction, add a saturated aqueous solution of Rochelle's salt and stir vigorously. The tartrate will chelate the aluminum salts, forming a soluble complex and breaking up the emulsion, resulting in a clean phase separation.
-
Route 2: Oxidation of (1-Methylcyclobutyl)methanol
This is a viable alternative, especially if the starting alcohol is readily available. The primary challenge here is preventing over-oxidation.
Question 3: I am attempting to oxidize (1-methylcyclobutyl)methanol to the aldehyde, but my main product is 1-methylcyclobutane-1-carboxylic acid. How can I prevent this over-oxidation?
Answer: Over-oxidation of a primary alcohol to a carboxylic acid occurs when the initially formed aldehyde is further oxidized in the presence of water and a strong oxidizing agent.[6] The key is to use a milder, anhydrous oxidizing agent.
Causality and Solutions:
-
Oxidizing Agent Choice: Strong, aqueous-based oxidants like potassium permanganate or chromic acid will readily oxidize primary alcohols to carboxylic acids.
-
Recommendation: Utilize milder, anhydrous oxidation systems. Excellent choices include:
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this transformation and is effective in an anhydrous solvent like dichloromethane (DCM).
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields.[7][8][9]
-
Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that works well for converting primary alcohols to aldehydes.
-
-
Comparative Overview of Mild Oxidizing Agents
| Oxidizing System | Key Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |
| PCC | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | Simple procedure.[10] | Chromium-based (toxic). |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | High yields, mild conditions.[11] | Requires low temperatures, produces odorous dimethyl sulfide.[12] |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | Mild, neutral conditions. | Can be explosive under certain conditions. |
Question 4: My Swern oxidation is giving a low yield, and I'm recovering a significant amount of unreacted (1-methylcyclobutyl)methanol. What are the likely causes?
Answer: Low conversion in a Swern oxidation often points to issues with reagent quality, temperature control, or the reaction timeline.
Causality and Solutions:
-
Reagent Quality: The reagents used in a Swern oxidation are sensitive to moisture.
-
Recommendation: Use freshly opened or properly stored anhydrous DMSO and oxalyl chloride. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control: The initial activation of DMSO with oxalyl chloride is highly exothermic and must be performed at low temperatures to prevent decomposition of the active species.
-
Recommendation: Maintain the temperature at -78 °C during the addition of oxalyl chloride to DMSO and during the subsequent addition of the alcohol.
-
-
Reaction Time: Insufficient reaction time after the addition of the alcohol or the base can lead to incomplete conversion.
-
Recommendation: After adding the alcohol, stir for the recommended time (typically 15-30 minutes) before adding the triethylamine. Allow the reaction to stir for another 30-60 minutes at low temperature before warming to room temperature.
-
Workflow Diagram: Swern Oxidation
Caption: Step-by-step workflow for the Swern oxidation.
Purification and Stability
Question 5: this compound is relatively volatile. What is the best way to purify it and remove unreacted starting material or byproducts without significant loss?
Answer: The volatility of the target aldehyde requires careful handling during purification. A combination of extractive work-up and a well-established derivatization/regeneration technique is often the most effective approach.
Causality and Solutions:
-
Volatility: Standard distillation can be challenging for this compound due to its potential to co-distill with solvents or impurities with similar boiling points.
-
Recommendation:
-
Acid/Base Extraction: First, perform a standard aqueous work-up. Wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities (like 1-methylcyclobutane-1-carboxylic acid).[13]
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is the formation of a sodium bisulfite adduct.[14][15] The aldehyde reacts with a saturated sodium bisulfite solution to form a water-soluble salt.[16][17] This allows for the unreacted starting materials and non-aldehyde byproducts to be washed away with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base (like NaOH) and extracting it back into an organic solvent.[15]
-
-
Logical Flow of Bisulfite Purification
Caption: Purification workflow using bisulfite adduct formation.
Question 6: Is this compound prone to degradation during storage?
Answer: Yes, like many aldehydes, this compound can be susceptible to degradation.
Causality and Solutions:
-
Oxidation: Aldehydes can be readily oxidized by atmospheric oxygen to form carboxylic acids. This process can be accelerated by light.
-
Recommendation: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures (refrigerator or freezer).
-
-
Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization or self-condensation (aldol) reactions.
-
Recommendation: Ensure the final product is free from acidic or basic residues from the work-up. Storage at low temperatures will also inhibit these processes.
-
By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly improve the yield, purity, and success rate of your synthesis of this compound.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nitrile reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023, December 16). Swern oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Pyridinium chlorochromate. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
ACS Publications - Organic Process Research & Development. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
-
PubMed. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved from [Link]
-
YouTube. (2016, March 9). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 1-Methylcyclobutane-1-carbonitrile. Retrieved from [Link]
-
EasyChem. (n.d.). Oxidation of Methanol. Retrieved from [Link]
-
Quora. (2015, March 19). Why is methylcyclobutane more stable than cyclobutane?. Retrieved from [Link]
-
ResearchGate. (2017, May 18). (PDF) Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Retrieved from [Link]
-
National Institutes of Health. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 2-Methylcyclobutane-1-carbaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 21). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene [closed]. Retrieved from [Link]
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Technical Support Center: Purification of 1-Methylcyclobutane-1-carbaldehyde
Welcome to the technical support center for the purification of 1-Methylcyclobutane-1-carbaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable aldehyde intermediate.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of fragrances and flavoring agents.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. However, like many aldehydes, it is susceptible to various side reactions during its synthesis and storage, leading to impurities that can complicate downstream processes. This guide provides a structured approach to identifying and removing these impurities, ensuring a high-quality starting material for your research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to developing an effective purification strategy.
| Property | This compound | 1-Methylcyclobutane-1-carboxylic acid | 1-Methylcyclobutanol |
| Molecular Formula | C₆H₁₀O[2] | C₆H₁₀O₂[3] | C₅H₁₀O |
| Molecular Weight | 98.14 g/mol [2] | 114.14 g/mol [3] | 86.13 g/mol |
| Boiling Point | Not explicitly available, but expected to be lower than the corresponding acid and alcohol. | Not available. | ~120-122 °C (estimated) |
| Key Structural Feature | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Tertiary Alcohol (-OH) |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Question 1: My purified this compound shows an acidic impurity upon analysis. What is it and how can I remove it?
Answer:
The most common acidic impurity is 1-methylcyclobutane-1-carboxylic acid , which forms via the oxidation of the aldehyde.[4] Aldehydes are notoriously prone to air oxidation, a process that can be accelerated by light and trace metal impurities.
Recommended Purification Protocol: Mild Acid Wash
This protocol is designed to remove the acidic impurity by converting it to its water-soluble carboxylate salt, which can then be easily separated in an aqueous phase.
Materials:
-
Crude this compound
-
Diethyl ether or other suitable water-immiscible organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude aldehyde in a suitable organic solvent like diethyl ether. A 5-10 fold volume of solvent to crude material is a good starting point.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The upper organic layer contains the purified aldehyde, while the lower aqueous layer contains the sodium salt of the carboxylic acid impurity.
-
Repeat (Optional): For highly contaminated samples, a second wash with fresh sodium bicarbonate solution may be beneficial.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Causality Behind the Choices:
-
Sodium Bicarbonate: A weak base is used to deprotonate the carboxylic acid without promoting side reactions of the aldehyde, such as aldol condensation, which can be catalyzed by stronger bases.[4]
-
Diethyl Ether: Its low boiling point facilitates easy removal, and it is generally unreactive towards aldehydes.
Workflow Diagram:
Caption: Workflow for the removal of acidic impurities.
Question 2: I suspect my sample contains the corresponding alcohol, 1-methylcyclobutanol, from the reduction of the aldehyde during synthesis. How can I remove this?
Answer:
The presence of the corresponding alcohol is a common issue, especially if reducing agents were used in a previous synthetic step. While fractional distillation can be effective if there is a significant boiling point difference, a more robust chemical method involves the reversible formation of a bisulfite adduct of the aldehyde.[5][6]
Recommended Purification Protocol: Bisulfite Adduct Formation and Regeneration
This method leverages the selective reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, leaving the unreacted alcohol in the organic phase.[5][6] The aldehyde can then be regenerated from the aqueous layer.
Materials:
-
Crude this compound containing alcohol impurity
-
Methanol or Tetrahydrofuran (THF)[5]
-
Freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution[5]
-
Diethyl ether or other suitable water-immiscible organic solvent
-
50% aqueous sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution[7]
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
Part A: Adduct Formation and Separation
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF to ensure good contact between the aldehyde and the aqueous bisulfite.[6]
-
Adduct Formation: Transfer the solution to a separatory funnel and add an excess of freshly prepared saturated aqueous sodium bisulfite solution. Shake vigorously for 5-10 minutes.
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether) and deionized water. Shake the funnel again.
-
Separation: Allow the layers to separate. The organic layer will contain the alcohol impurity, while the aqueous layer will contain the bisulfite adduct of the aldehyde.[5]
-
Isolate Aqueous Layer: Carefully separate and collect the aqueous layer.
Part B: Aldehyde Regeneration
-
Setup: Place the collected aqueous layer in a clean separatory funnel and add an equal volume of a fresh portion of organic solvent (e.g., diethyl ether).
-
Basification: Slowly add 50% sodium hydroxide solution or saturated sodium carbonate solution to the funnel until the aqueous layer is strongly basic (pH > 10).[7] This will reverse the adduct formation and regenerate the aldehyde.
-
Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Final Steps: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound.
Causality Behind the Choices:
-
Sodium Bisulfite: It reacts specifically with the aldehyde to form a charged adduct, which is highly soluble in water, allowing for a clean separation from the less polar alcohol.[6]
-
Strong Base: The addition of a strong base is necessary to shift the equilibrium of the reversible bisulfite addition reaction back towards the starting materials, thus regenerating the free aldehyde.[5]
Workflow Diagram:
Caption: Workflow for removing alcohol impurities.
Question 3: My sample is of generally low purity, with multiple unidentified impurities. Is there a more general purification method I can use?
Answer:
For samples with a complex impurity profile, purification via a Schiff base intermediate can be a highly effective strategy. This involves reacting the aldehyde with a primary amine to form a stable, often crystalline, imine (Schiff base), which can be purified by crystallization or chromatography. The pure aldehyde is then regenerated by hydrolysis.
Recommended Purification Protocol: Schiff Base Formation and Hydrolysis
Materials:
-
Crude this compound
-
A suitable primary amine (e.g., aniline or benzidine)
-
A suitable solvent (e.g., ethanol or methanol)[8]
-
Catalytic amount of acid (e.g., acetic acid)[8]
-
Aqueous acid (e.g., dilute HCl) for hydrolysis
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction and workup
Step-by-Step Procedure:
Part A: Schiff Base Formation and Purification
-
Reaction Setup: In a round-bottom flask, dissolve the crude aldehyde and an equimolar amount of the chosen primary amine in a suitable solvent like ethanol.[8]
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC) until the aldehyde is consumed.
-
Purification: Cool the reaction mixture. The Schiff base may crystallize out and can be collected by filtration. Alternatively, purify the Schiff base by column chromatography.
Part B: Aldehyde Regeneration
-
Hydrolysis: Treat the purified Schiff base with an aqueous acid (e.g., dilute HCl) and stir. The imine will hydrolyze back to the aldehyde and the protonated amine.
-
Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether). The aldehyde will move into the organic phase, while the amine salt will remain in the aqueous phase.
-
Final Steps: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the highly purified this compound.
Causality Behind the Choices:
-
Primary Amine: Forms a stable, covalent bond with the aldehyde, creating a new compound (the Schiff base) with different physical properties, which facilitates its separation from the original impurities.[9]
-
Acid Catalysis: The formation of the Schiff base is acid-catalyzed.[8][9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.
-
Hydrolysis: The Schiff base formation is a reversible reaction. By adding aqueous acid, the equilibrium is shifted back towards the aldehyde and the amine.[9]
Logical Relationship Diagram:
Caption: Logical steps for general purification.
Analytical Methods for Purity Assessment
To ensure the success of your purification, it is crucial to have reliable analytical methods to assess the purity of your this compound.
| Analytical Method | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile impurities. It can confirm the molecular weight of the aldehyde and any byproducts.[10] |
| High-Performance Liquid Chromatography (HPLC-UV) | A primary method for determining purity. Derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for enhanced detection.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities by integrating the signals corresponding to the aldehyde and the impurities.[10] |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of the aldehyde functional group (strong C=O stretch around 1720-1740 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch around 2500-3300 cm⁻¹) or alcohols (broad O-H stretch around 3200-3600 cm⁻¹).[10] |
References
-
Chempedia. (n.d.). General procedures for the purification of Aldehydes. LookChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
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ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde? Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methylcyclopentane-1-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Stereoselective Reactions with 1-Methylcyclobutane-1-carbaldehyde
Welcome to the technical support center for improving stereoselectivity in reactions involving 1-methylcyclobutane-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you achieve your desired stereochemical outcomes.
Introduction: The Challenge of a Hindered Prochiral Aldehyde
This compound is a valuable building block in organic synthesis, offering access to complex molecules with four-membered rings.[1][2] However, its structure presents a significant stereochemical challenge. The aldehyde's carbonyl carbon is a prochiral center, flanked by a sterically demanding quaternary carbon atom. This inherent steric hindrance complicates the facial selectivity of nucleophilic attacks, often leading to mixtures of stereoisomers.[3][4][5]
This guide provides a series of frequently asked questions and troubleshooting scenarios to address common issues encountered during experimental work. We will explore the underlying principles governing stereoselectivity and offer actionable solutions to enhance the diastereoselectivity and enantioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity with this compound so difficult?
A1: The primary difficulty arises from the steric environment around the carbonyl group. The adjacent methyl group and the cyclobutane ring create significant steric bulk, which can hinder the approach of a nucleophile. This often results in two competing transition states for nucleophilic addition that are very close in energy. Lowering the reaction temperature can sometimes amplify these small energy differences, but often a more sophisticated catalytic approach is required to effectively differentiate the two prochiral faces of the aldehyde.[6][7][8]
Q2: What are the primary strategies for controlling stereoselectivity in reactions with this aldehyde?
A2: There are three main strategies:
-
Substrate Control: This is generally not an option unless you can modify the substrate in a way that introduces a directing group.
-
Reagent Control: Using a chiral reagent or a nucleophile with a chiral auxiliary can induce stereoselectivity. However, this often requires stoichiometric amounts of the chiral material.
-
Catalyst Control: This is the most common and effective strategy. Using a chiral catalyst (either a metal complex or an organocatalyst) creates a chiral environment around the substrate, favoring one reaction pathway over the other.[9][10] This approach is highly efficient as only a small amount of the catalyst is needed.
Q3: Can the cyclobutane ring undergo rearrangement during the reaction?
A3: Yes, this is a critical consideration. The inherent ring strain of the cyclobutane motif makes it susceptible to ring-opening or rearrangement reactions, particularly under conditions that generate a carbocationic intermediate adjacent to the ring.[11] It is crucial to select reaction conditions, especially the choice of catalyst and solvent, that are mild and avoid the formation of such reactive intermediates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the laboratory, providing probable causes and actionable solutions.
Problem 1: Low Diastereoselectivity in Nucleophilic Addition Reactions
-
You Observe: Your reaction produces a nearly 1:1 mixture of diastereomers.
-
Probable Cause: The energy difference between the two transition states leading to the different diastereomers is minimal. This is common with sterically hindered aldehydes where simple steric models like Felkin-Anh may not be fully predictive without considering subtle electronic and torsional strain effects.[6][7]
-
Solutions & Protocols:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can make the reaction more sensitive to small energy differences between competing pathways.
-
Vary the Nucleophile: A bulkier nucleophile may experience greater steric repulsion in one transition state, thereby improving selectivity.
-
Employ a Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially locking the conformation of the aldehyde to favor a specific trajectory of nucleophilic attack.
-
| Lewis Acid | Solvent | Typical Temperature | Comments |
| TiCl₄ | DCM | -78 °C | Strong Lewis acid; can promote high selectivity but may also catalyze side reactions. |
| BF₃·OEt₂ | DCM, Toluene | -78 °C to 0 °C | Common and effective; moisture sensitive. |
| Sc(OTf)₃ | THF, MeCN | 0 °C to RT | Often used in catalytic amounts; tolerant of many functional groups. |
| ZnCl₂ | Ether, THF | 0 °C to RT | Milder Lewis acid; useful for sensitive substrates. |
Problem 2: Low Enantioselectivity in Asymmetric Catalysis
-
You Observe: Your chiral product is formed with a low enantiomeric excess (e.e.).
-
Probable Cause: The chiral catalyst is not effectively discriminating between the two prochiral faces of the aldehyde. The substrate's steric bulk may be preventing an optimal, well-organized transition state assembly with the catalyst.[12][13]
-
Solutions & Protocols:
-
Screen Chiral Catalysts: This is the most critical step. Organocatalysis is a powerful tool for activating aldehydes. Chiral secondary amines, such as diarylprolinol silyl ethers, react with the aldehyde to form a transient enamine, which then reacts stereoselectively.[9][14] The bulky groups on the catalyst effectively shield one face of the enamine from the electrophile.
-
Optimize Solvent: The solvent can significantly impact the catalyst's conformation and the stability of the transition state. A screen of non-polar (Toluene, Hexane), polar aprotic (DCM, THF), and sometimes polar protic (if compatible) solvents is recommended.
-
Additives/Co-catalysts: In some systems, additives like water or a co-catalyst (e.g., a weak acid) can enhance both the reaction rate and the enantioselectivity.
-
See Protocol 1 for a general procedure for an organocatalyzed asymmetric Michael addition, a common reaction where high enantioselectivity is desired.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Key Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition to an α,β-Unsaturated Aldehyde
This protocol provides a general starting point for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether catalyst. This reaction proceeds via an iminium ion activation mechanism.
Materials:
-
This compound (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv)
-
Benzoic Acid (0.1 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the catalyst (0.1 equiv) and benzoic acid (0.1 equiv).
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the aldehyde).
-
Cool the solution to the desired temperature (start with 0 °C).
-
Add this compound (1.0 equiv) and stir for 5 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR of the crude product and the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.
Mechanistic Insights: The Role of Organocatalysis
Organocatalysis, particularly enamine and iminium ion catalysis, offers a powerful method for achieving high stereoselectivity with aldehydes.[10][14] The diagram below illustrates a simplified catalytic cycle for an enamine-mediated reaction, showing how the chiral catalyst directs the stereochemical outcome.
Caption: Simplified catalytic cycle for an enamine-based reaction.
This cycle demonstrates the principle of catalyst control: the aldehyde is reversibly converted into a more reactive nucleophilic species (the enamine) whose stereochemistry is dictated by the chiral catalyst. The bulky groups of the catalyst block one face of the enamine, forcing the electrophile to attack from the less hindered side, thus leading to a highly enantioenriched product.
We trust this guide will be a valuable resource in your research endeavors. For further application-specific support, please do not hesitate to contact our technical team.
References
- Cieplak, A. S. (1987). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society.
- Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org.
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.
- bon. (2016, May 27). Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. Chemistry Stack Exchange.
- Jacobsen, E. N. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard).
- (n.d.). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Request PDF on ResearchGate.
- (n.d.). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH.
- PubChem. (n.d.). This compound. PubChem.
- (n.d.). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PMC - NIH.
- (n.d.). Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. Journal of the American Chemical Society - ACS Publications.
- (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.
- (n.d.). Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. NIH.
- (n.d.). Regio- and Stereoselective Synthesis of Cyclobutanes by Nickel-Catalyzed Homodimerizative [2+2] Cycloaddition Using Allenamides. Request PDF on ResearchGate.
- (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences.
- (n.d.). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry (RSC Publishing).
- (2023, March 20). Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate. PubMed.
- (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
- (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.
- (n.d.). Application Notes and Protocols for Stereoselective Reactions Utilizing 1-Nitrobutane. Benchchem.
- (2019, March 22). Nucleophilic addition reaction to carbonyl group. YouTube.
- (n.d.). 3.2 Nucleophilic addition reactions. Organic Chemistry II - Fiveable.
- (n.d.). Sterically Hindered and Deconjugative α‐Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement‐Intermediate. ResearchGate.
- (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- (n.d.). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. Semantic Scholar.
- (2025, January 9). Recent advances in organocatalytic atroposelective reactions. Beilstein Journals.
- (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision o…. OUCI.
- (n.d.). Asymmetric synthesis of novel 1,4-aminoalcohol ligands with norbornene and norbornane backbone: use in the asymmetric diethylzinc addition to benzaldehyde. Request PDF on ResearchGate.
- (2026, January 14). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications.
- (2014, April 16). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research - ACS Publications.
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Validation & Comparative
A Senior Application Scientist's Guide to Cycloalkane Carbaldehydes: A Comparative Analysis Centered on 1-Methylcyclobutane-1-carbaldehyde
Abstract
In the landscape of medicinal chemistry and organic synthesis, cycloalkane carbaldehydes serve as indispensable building blocks. Their unique three-dimensional structures and inherent reactivity profiles offer chemists a versatile toolkit for constructing complex molecular architectures. This guide provides an in-depth comparison of 1-methylcyclobutane-1-carbaldehyde with its structural congeners: cyclopropanecarbaldehyde, cyclobutanecarbaldehyde, cyclopentanecarbaldehyde, and cyclohexanecarbaldehyde. We will dissect their physical properties, spectroscopic signatures, and crucially, their comparative reactivity, supported by experimental data and detailed protocols. The central theme is to elucidate how ring size, strain, and substitution patterns dictate chemical behavior, empowering researchers to make informed decisions in synthetic design.
Introduction: The Significance of Alicyclic Aldehydes
Cycloalkane carbaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The aldehyde moiety is a versatile functional group, readily participating in a host of transformations including nucleophilic additions, oxidations, and reductive aminations. The attached cycloalkane ring imparts specific conformational constraints and steric properties that are crucial for modulating biological activity and tuning physical properties.
Our focus, this compound, introduces an additional layer of complexity and utility. The presence of a quaternary carbon center alpha to the carbonyl group, embedded within a strained four-membered ring, presents a unique stereoelectronic environment. This guide aims to contextualize the properties of this specific aldehyde by systematically comparing it against its non-methylated parent and other common cyclic aldehydes.
Structural and Physical Properties: A Quantitative Comparison
The physical properties of these aldehydes are fundamentally governed by their molecular weight, ring size, and the resulting intermolecular forces. Ring strain plays a significant role, particularly in the three- and four-membered rings, influencing bond angles, bond lengths, and ultimately, reactivity.[3]
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |
| Cyclopropanecarbaldehyde | C₄H₆O | 70.09 | 98-101[4][5] | 0.938[4][5] | 1.4298[4] | |
| Cyclobutanecarbaldehyde | C₅H₈O | 84.12 | 115-117[6] | 0.920 (approx.)[1][2] | ~1.435 | |
| This compound | C₆H₁₀O | 98.14 | N/A | N/A | N/A | |
| Cyclopentanecarbaldehyde | C₆H₁₀O | 98.14 | 140-141[7][8][9] | 0.919[8][9] | 1.4430[8] | |
| Cyclohexanecarbaldehyde | C₇H₁₂O | 112.17 | 161-163[10][11] | 0.926[10][11] | 1.4520[12] |
Note: Physical data for this compound is not widely published, highlighting its status as a more specialized reagent.[13][14]
Key Insights:
-
Boiling Point: As expected, the boiling point increases with molecular weight and the size of the cycloalkane ring due to stronger van der Waals forces.
-
Ring Strain: Cyclopropanecarbaldehyde and cyclobutanecarbaldehyde possess significant ring strain (~27 and ~26 kcal/mol, respectively). This strain increases the s-character of the exocyclic C-C bond, which can influence the electrophilicity of the carbonyl carbon.[3][15]
-
Substitution Effect: The methyl group in this compound introduces steric hindrance around the carbonyl group, which is expected to modulate its reactivity towards nucleophiles compared to the unsubstituted cyclobutanecarbaldehyde.
Comparative Reactivity and Mechanistic Considerations
The utility of these aldehydes is defined by their reactivity. Here, we compare their behavior in two fundamental transformations: oxidation to carboxylic acids and olefination via the Wittig reaction.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common and vital transformation.[16] The rate and efficiency of this reaction can be subtly influenced by the steric and electronic environment of the aldehyde.
Conceptual Framework: Aldehydes with greater steric hindrance around the formyl proton may react more slowly. Conversely, electronic effects stemming from ring strain could alter the susceptibility of the carbonyl carbon to oxidation. While all listed aldehydes are readily oxidized, the strained systems may exhibit different kinetics.
Caption: General workflow for the comparative oxidation of cycloalkane carbaldehydes.
Experimental Protocol: Jones Oxidation of Cyclohexanecarbaldehyde
This protocol describes a robust method for oxidizing aldehydes, which can be adapted for comparing the reactivity of the different cycloalkane carbaldehydes.[17][18]
Objective: To synthesize cyclohexanecarboxylic acid from cyclohexanecarboxaldehyde.
Materials:
-
Cyclohexanecarboxaldehyde (1.0 eq)
-
Jones Reagent (CrO₃ in aqueous H₂SO₄)
-
Acetone (solvent)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanecarboxaldehyde (1.0 eq) in acetone. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C. The reaction is exothermic, and a color change from orange to green/blue will be observed.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Quench the reaction by the careful addition of isopropanol until the orange color disappears completely.
-
Workup: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers and extract with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer to pH ~2 with 6M HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Trustworthiness: This protocol is self-validating. The distinct color change provides a clear indication of reagent consumption, and TLC allows for precise monitoring of the reaction's completion. The acid-base extraction purifies the product from neutral starting material and byproducts.
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, converting carbonyls into C=C double bonds.[19][20] The steric environment of the aldehyde is paramount in determining the reaction's success and rate.
Expertise & Experience:
-
Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and less sensitive to sterics than stabilized ylides. They are expected to react with all the compared aldehydes.[19]
-
Steric Hindrance: We hypothesize that the reaction rate will follow the order: Cyclopropanecarbaldehyde > Cyclopentanecarbaldehyde ≈ Cyclohexanecarbaldehyde > Cyclobutanecarbaldehyde > this compound. The quaternary center in this compound presents the most significant steric barrier to the approach of the bulky phosphonium ylide.
-
Ring Strain: The high degree of ring strain in cyclopropanecarbaldehyde might accelerate the initial cycloaddition step due to the relief of some strain in the transition state.
Caption: A simplified mechanism of the Wittig reaction highlighting the sterically sensitive step.
Spectroscopic Signatures
Precise characterization is essential for confirming the identity and purity of synthetic products. Below is a comparative table of expected key spectroscopic data.
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Key IR Absorption (ν, cm⁻¹) |
| Cyclopropanecarbaldehyde | Aldehyde H: ~9.0 | Carbonyl C: ~200 | C=O stretch: ~1710 |
| Cyclobutanecarbaldehyde | Aldehyde H: ~9.8 | Carbonyl C: ~203 | C=O stretch: ~1725 |
| 1-Me-cyclobutane-1-carbaldehyde | Aldehyde H: ~9.5 (expected) | Carbonyl C: ~205 (expected) | C=O stretch: ~1720 (expected) |
| Cyclopentanecarbaldehyde | Aldehyde H: ~9.6[8] | Carbonyl C: ~204 | C=O stretch: ~1730[21] |
| Cyclohexanecarbaldehyde | Aldehyde H: ~9.6 | Carbonyl C: ~205 | C=O stretch: ~1725[22] |
Expert Analysis:
-
¹H NMR: The chemical shift of the aldehydic proton is highly characteristic and typically found between 9 and 10 ppm. Its precise location can be influenced by the electronegativity and anisotropy effects of the adjacent ring.
-
¹³C NMR: The carbonyl carbon resonance is consistently found downfield, typically above 200 ppm.
-
IR Spectroscopy: The C=O stretching frequency is a powerful diagnostic tool. The frequency is sensitive to ring strain; smaller, more strained rings tend to have higher C=O stretching frequencies due to increased s-character in the C-C bonds, which strengthens the C=O bond. However, conjugation and other electronic effects can also play a role.[23]
Conclusion and Outlook
This guide establishes a comparative framework for understanding this compound in the context of other common cycloalkane carbaldehydes.
-
This compound stands out due to the steric shielding of its carbonyl group by the adjacent methyl group. This is predicted to decrease its reactivity in sterically demanding reactions like the Wittig olefination compared to its unsubstituted counterpart, cyclobutanecarbaldehyde.
-
Ring Strain is a dominant factor in the reactivity of the three- and four-membered ring systems, influencing both their spectroscopic properties and their behavior in chemical reactions.[24]
-
Synthetic Utility: The choice of a specific cycloalkane carbaldehyde allows a chemist to fine-tune steric bulk, conformational rigidity, and reactivity. While cyclohexanecarbaldehyde provides a stable, chair-like scaffold, the smaller rings offer unique, strained vectors for molecular design, which can be valuable in probing biological systems or constructing complex natural products.[7][10]
For the drug development professional, understanding these nuances is critical. The selection of a specific alicyclic building block can profoundly impact a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. This guide serves as a foundational resource for making more strategic and informed decisions in the early stages of synthetic planning and lead optimization.
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- Benchchem. Spectroscopic Characterization of 3-methoxycyclobutane-1-carbaldehyde: A Technical Guide.
- Khan Academy. Oxidation of aldehydes using Tollens' reagent.
- Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts.
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A Comparative Guide to the Validation of Analytical Methods for 1-Methylcyclobutane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel compounds is paramount. 1-Methylcyclobutane-1-carbaldehyde, a key building block in various synthetic pathways, demands robust analytical methods to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying rationale, enabling you to develop and validate a method that is both scientifically sound and fit for its intended purpose.
The Analytical Challenge: Properties of this compound
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also cause respiratory irritation.[1] Its relatively low molecular weight and the presence of a reactive aldehyde group present unique analytical challenges. The validation of any analytical method for this compound must account for its potential volatility and reactivity to ensure accurate and reproducible results.
Core Principles of Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[2] This is a critical requirement from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] The updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process.[5][7]
The primary parameters to consider during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][8]
-
Accuracy: The closeness of test results to the true value.[8][9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][9]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step. For a volatile aldehyde like this compound, Gas Chromatography (GC) is a primary candidate. However, High-Performance Liquid Chromatography (HPLC) with derivatization is also a powerful and widely used alternative.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen-air flame. | High resolution for volatile compounds, robust and relatively inexpensive detector. | Not specific for aldehydes, requires the analyte to be volatile and thermally stable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by detection with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte. | High specificity and sensitivity, provides structural information for identification.[11] | Higher instrumentation cost and complexity compared to GC-FID. |
| High-Performance Liquid Chromatography-Ultraviolet/Visible (HPLC-UV/Vis) with Derivatization | The aldehyde is reacted with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine - DNPH) to form a stable, chromophoric derivative that can be separated by reversed-phase HPLC and detected by UV/Vis spectroscopy.[12][13][14] | High sensitivity and specificity for aldehydes, applicable to a wide range of aldehydes.[15] Well-established methodology.[12] | Requires an additional derivatization step, which can introduce variability. Stability of the derivative needs to be assessed.[15] |
| High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) with Derivatization | Similar to HPLC-UV/Vis, but a fluorescent derivatizing agent is used, leading to higher sensitivity and selectivity. | Very high sensitivity and selectivity. | Derivatization is required, and not all aldehydes react efficiently with all fluorescent derivatizing agents. |
Experimental Protocols for Method Validation
The following protocols are provided as a guide for developing and validating an analytical method for this compound.
Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the validation of a GC-FID method for determining the purity of this compound.
1. Specificity:
-
Inject a solution of this compound.
-
Inject a blank (solvent).
-
Inject solutions of known potential impurities.
-
Demonstrate that the peak for this compound is well-resolved from any other peaks.
2. Linearity:
-
Prepare a series of at least five standard solutions of this compound of known concentrations. A typical range for purity analysis would be 80% to 120% of the expected sample concentration.[9]
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Prepare samples with known concentrations of this compound (e.g., by spiking a placebo with known amounts of the analyte at 80%, 100%, and 120% of the target concentration).[10]
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.
4. Precision:
-
Repeatability: Analyze six independent preparations of the same sample of this compound on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
5. Range:
-
The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within the specified concentration interval.
6. Robustness:
-
Deliberately vary critical method parameters such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol focuses on the identification and quantification of impurities in this compound.
1. Specificity:
-
Analyze a sample of this compound to identify all detectable peaks.
-
The mass spectrum of each peak should be compared to a spectral library for tentative identification.
-
The fragmentation pattern of cyclobutane derivatives can be complex, often involving ring cleavage.[16][17]
2. Linearity, Accuracy, and Precision for Impurity Quantification:
-
If reference standards for the impurities are available, follow the procedures outlined in Protocol 1 for each impurity.
-
If reference standards are not available, the response factor of the impurity relative to the main component can be assumed to be 1.0 for initial assessment, but this should be clearly stated.
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the blank / slope of the calibration curve)
-
Protocol 3: Quantification in a Formulation by HPLC-UV/Vis with DNPH Derivatization
This protocol describes the validation of an HPLC method for quantifying this compound in a formulated product.
1. Derivatization Procedure:
-
A detailed protocol for the derivatization with 2,4-dinitrophenylhydrazine (DNPH) should be developed and optimized. This typically involves reacting the sample with an acidic solution of DNPH.[14][15]
2. Specificity:
-
Analyze a derivatized placebo (formulation without the active ingredient).
-
Analyze a derivatized sample of this compound.
-
Analyze a derivatized sample of the formulated product.
-
Ensure that the peak corresponding to the DNPH derivative of this compound is free from interference from other formulation components.
3. Linearity, Accuracy, Precision, and Range:
-
Follow the principles outlined in Protocol 1, using the derivatized standards and samples.
4. Stability of the Derivatized Sample:
-
Analyze the derivatized sample at various time points (e.g., 0, 4, 8, 12, and 24 hours) to assess the stability of the derivative under the storage conditions used for the analysis.
Visualizing the Validation Workflow
A logical workflow is essential for a successful method validation.
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and build upon each other.
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Spectroscopic Confirmation of 1-Methylcyclobutane-1-carbaldehyde: A Comparative Guide
In the field of organic synthesis and natural product chemistry, unambiguous structure determination is a cornerstone of rigorous scientific inquiry. The characterization of small, functionalized carbocyclic rings, such as 1-Methylcyclobutane-1-carbaldehyde, presents a unique analytical challenge due to the subtle interplay of ring strain, steric effects, and electronic influences on their spectroscopic signatures. This guide provides a comprehensive, data-driven comparison of the key spectroscopic techniques used to confirm the structure of this compound, contrasting its spectral features with those of closely related isomers and analogues to highlight the principles of definitive structure elucidation.
This document is intended for researchers and professionals in chemical sciences who require a practical understanding of how to apply and interpret spectroscopic data for the structural analysis of complex organic molecules. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), explaining not just the data, but the causality behind the observed spectral patterns.
The Analytical Challenge: Distinguishing Isomeric Carbocycles
The primary challenge in confirming the structure of this compound lies in differentiating it from plausible isomers such as 2-methylcyclobutanone and cyclopentanecarbaldehyde. While all are five-carbon cyclic compounds containing a carbonyl group, the specific arrangement of the methyl group and the nature of the carbonyl (aldehyde vs. ketone) induce distinct electronic and steric environments. These differences manifest as measurable variations in their respective spectra.
Figure 1. Logical relationship between the target molecule and key isomeric alternatives that require spectroscopic differentiation.
Infrared (IR) Spectroscopy: Probing the Carbonyl Group
Infrared spectroscopy provides a rapid and effective method for identifying the presence and electronic environment of the carbonyl (C=O) group. The stretching frequency of the C=O bond is highly sensitive to its context within the molecule (aldehyde, ketone, ester, etc.) and to any ring strain.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample (this compound) is placed directly onto the crystal surface of the ATR accessory.
-
Instrument Setup: The spectrometer is configured to collect data over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is acquired by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.
Comparative Analysis:
For this compound, the aldehyde C-H bond provides a diagnostic pair of stretches, while the C=O stretch is influenced by the four-membered ring. In contrast, 2-methylcyclobutanone lacks the aldehyde C-H stretches, and its C=O frequency is typically higher due to increased ring strain in cyclic ketones. Cyclopentanecarbaldehyde, having a less strained five-membered ring, will show a C=O stretch at a slightly lower frequency.
| Compound | Aldehyde C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Key Differentiator |
| This compound | ~2820, ~2720 | ~1710 | Presence of two distinct aldehyde C-H stretches. |
| 2-Methylcyclobutanone | Absent | ~1785 | Absence of C-H aldehyde stretches; high C=O freq. |
| Cyclopentanecarbaldehyde | ~2825, ~2725 | ~1725 | C=O frequency is slightly higher than the target. |
Table 1. Comparative IR absorption frequencies for distinguishing this compound from its isomers.
The presence of the characteristic Fermi doublet for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ is a definitive piece of evidence for the aldehyde functionality in this compound, immediately ruling out the ketonic isomer, 2-methylcyclobutanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. Both ¹H and ¹³C NMR provide complementary information about the chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A relaxation delay of 2.0 s and 1024 scans are used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Figure 2. Standardized workflow for the acquisition and analysis of NMR spectra for structure confirmation.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).
Comparative Analysis:
| Compound | Aldehyde H (δ, ppm) | Methyl H (δ, ppm) | Cyclobutane/Cyclopentane H (δ, ppm) | Key Differentiator |
| This compound | ~9.5 (s, 1H) | ~1.2 (s, 3H) | ~1.8-2.2 (m, 6H) | Sharp singlets for both aldehyde and methyl protons, indicating no adjacent protons. |
| 2-Methylcyclobutanone | Absent | ~1.1 (d, 3H) | ~2.0-3.0 (m, 5H) | Methyl signal is a doublet due to coupling with the adjacent methine proton. |
| Cyclopentanecarbaldehyde | ~9.7 (d, 1H) | Absent | ~1.5-2.5 (m, 9H) | Aldehyde proton is a doublet due to coupling with the adjacent methine proton. |
Table 2. Comparative ¹H NMR chemical shifts (δ) and multiplicities for key proton signals.
The most compelling evidence in the ¹H NMR spectrum of this compound is the presence of two singlets: one in the far downfield region (~9.5 ppm) corresponding to the aldehyde proton, and one in the upfield region (~1.2 ppm) for the methyl protons. The singlet nature of these peaks confirms that the aldehyde and methyl groups are attached to a quaternary carbon, which has no protons directly bonded to it. This single piece of data effectively rules out both 2-methylcyclobutanone and cyclopentanecarbaldehyde.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Comparative Analysis:
| Compound | Aldehyde C=O (δ, ppm) | Ketone C=O (δ, ppm) | Quaternary C (δ, ppm) | Methyl C (δ, ppm) | Key Differentiator |
| This compound | ~204 | N/A | ~55 | ~20 | Presence of a quaternary carbon signal and a downfield aldehyde carbonyl signal. |
| 2-Methylcyclobutanone | N/A | ~215 | Absent | ~15 | Extremely downfield carbonyl signal characteristic of a strained ketone; no quaternary C. |
| Cyclopentanecarbaldehyde | ~203 | N/A | Absent | Absent | Absence of quaternary and methyl carbon signals. |
Table 3. Comparative ¹³C NMR chemical shifts (δ) for key carbon signals.
The ¹³C NMR spectrum provides confirmatory evidence. The signal around 204 ppm is characteristic of an aldehyde carbonyl. Crucially, the presence of a signal around 55 ppm corresponds to the quaternary C1 carbon, the attachment point for both the methyl and aldehyde groups. This signal is absent in the spectra of the isomeric alternatives, providing orthogonal confirmation of the structure derived from ¹H NMR data.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the ion source via direct infusion or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.
Comparative Analysis:
All three isomers (this compound, 2-Methylcyclobutanone, and Cyclopentanecarbaldehyde) have the same molecular formula (C₆H₁₀O) and therefore the same nominal molecular weight of 98 g/mol . Thus, the molecular ion peak (M⁺) will appear at m/z = 98 in all cases. Differentiation must come from the fragmentation patterns.
-
This compound: A characteristic fragmentation is the loss of the aldehyde group (•CHO, 29 Da), leading to a prominent peak at m/z = 69. Another key fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, or cleavage of the cyclobutane ring.
-
2-Methylcyclobutanone: Alpha-cleavage is common, leading to the loss of an ethyl group (C₂H₅•, 29 Da) or a propyl radical, resulting in different fragment ions compared to the aldehyde.
-
Cyclopentanecarbaldehyde: Loss of the aldehyde group (•CHO, 29 Da) will also produce a peak at m/z = 69. However, the subsequent fragmentation of the C₅H₉⁺ cation will differ from the fragmentation of the C₅H₉⁺ cation derived from 1-methylcyclobutane, due to the different carbon skeletons.
The key is to observe the base peak and the relative abundances of major fragments. For this compound, the peak at m/z = 69 (M-29) is typically very significant.
Conclusion: A Self-Validating Spectroscopic System
Figure 3. Logical flow diagram showing how data from multiple independent spectroscopic techniques converge to provide a definitive structure confirmation.
The IR spectrum confirms the presence of an aldehyde in a strained ring. The ¹H NMR proves the aldehyde and a methyl group are attached to a quaternary carbon. The ¹³C NMR corroborates the presence of the aldehyde carbonyl and the critical quaternary carbon. Finally, mass spectrometry confirms the molecular weight and shows a fragmentation pattern consistent with the proposed structure. Together, these data points form a robust and irrefutable body of evidence, leaving no ambiguity in the assignment of the this compound structure.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.
Biological activity of 1-Methylcyclobutane-1-carbaldehyde derivatives vs. analogs
An In-Depth Comparative Guide to the Biological Activity of 1-Methylcyclobutane-1-carbaldehyde Derivatives and Their Analogs
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved pharmacological properties is perpetual. Among the under-explored motifs, the cyclobutane ring presents a compelling case for its integration into drug discovery programs.[1] This guide provides a comprehensive technical comparison of the potential biological activity of this compound derivatives against established analogs, grounded in experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising, yet underrepresented, chemical space.
The Cyclobutane Scaffold: A Primer on its Significance in Medicinal Chemistry
The cyclobutane ring is increasingly recognized for its advantageous properties in the design of bioactive molecules.[2] Unlike its more flexible cycloalkane counterparts, the inherent ring strain of cyclobutane results in a rigid, puckered conformation.[3] This unique three-dimensional architecture can impart several desirable characteristics to a drug candidate, including:
-
Conformational Restriction: The rigidity of the cyclobutane ring can pre-organize the conformation of a molecule to favor binding to its biological target, potentially increasing potency and selectivity.[2]
-
Improved Metabolic Stability: The introduction of a cyclobutane moiety can block metabolically labile sites, enhancing the pharmacokinetic profile of a compound.[2]
-
Enhanced Binding Affinity: The three-dimensional nature of the cyclobutane scaffold can lead to better complementarity with the spatial arrangement of target proteins compared to planar aromatic rings.[2][4]
-
Novel Intellectual Property: The relative scarcity of cyclobutane-containing drugs provides an opportunity to create novel chemical entities with clear patentability.[5]
Despite these advantages, the synthesis of cyclobutane derivatives has historically been challenging, contributing to their underrepresentation in screening libraries.[1] However, recent advances in synthetic methodologies are making this scaffold more accessible to medicinal chemists.[2]
The Potential of this compound as a Bioactive Scaffold
While there is a lack of direct biological activity data for this compound in the public domain[6], we can infer its potential by dissecting its constituent parts: the 1-methylcyclobutane core and the carbaldehyde functional group.
The 1-methylcyclobutane core provides the rigid, three-dimensional framework discussed above. The methyl group adds a specific vector for interaction within a binding pocket and can influence the overall lipophilicity of the molecule.
The carbaldehyde functional group is a versatile handle for synthetic elaboration. It can be readily converted into a wide range of other functional groups, allowing for the exploration of diverse chemical space. Furthermore, aldehydes themselves can be pharmacologically active, for instance, by forming covalent bonds with target proteins.
The combination of these two features in this compound makes it an attractive starting point for the development of novel therapeutic agents.
Comparative Analysis with Biologically Active Analogs
To contextualize the potential of this compound derivatives, we will compare them to known biologically active molecules containing the cyclobutane motif and other relevant analogs.
Cyclobutane-Containing Drugs and Clinical Candidates
Several successful drugs and clinical candidates incorporate a cyclobutane ring, demonstrating the therapeutic applicability of this scaffold.
| Compound | Biological Target/Mechanism of Action | Therapeutic Area | Significance of Cyclobutane Moiety |
| Boceprevir | Hepatitis C virus (HCV) NS3/4A protease inhibitor[3] | Antiviral | The cyclobutane group in the P1 region contributes to a significant increase in potency compared to cyclopropyl and cyclopentyl analogs.[3] |
| Apalutamide | Androgen receptor (AR) antagonist[3] | Oncology | Features a spirocyclic cyclobutane scaffold.[3] |
| JAK Inhibitors | Inhibition of the Janus kinase (JAK) family of enzymes[4] | Inflammation & Autoimmune Diseases | The cyclobutane core acts as a rigid scaffold to orient key binding functionalities.[4] |
These examples underscore the value of the cyclobutane ring in achieving high potency and selectivity. The rigid nature of the ring likely plays a crucial role in positioning the pharmacophoric elements for optimal interaction with their respective targets.
Bioisosteric Replacements
The cyclobutane ring can also serve as a bioisostere for other common chemical groups, offering a strategy to modulate physicochemical and pharmacological properties.
| Original Group | Cyclobutane Bioisostere | Potential Advantages of Replacement |
| gem-dimethyl | Spirocyclic cyclobutane | Can enhance potency and selectivity by providing a more defined three-dimensional structure.[5] |
| Phenyl ring | 1,3-disubstituted cyclobutane | Can improve metabolic stability and solubility by reducing planarity and lipophilicity.[2][7] |
| tert-butyl | 1-trifluoromethyl-cyclobutyl | Can offer a similar steric profile while potentially improving metabolic stability.[8] |
For derivatives of this compound, the 1-methylcyclobutane moiety could be considered as a bioisosteric replacement for a tert-butyl group or a substituted phenyl ring, with the potential for an improved property profile.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, a systematic screening approach is necessary. Given the precedent of cyclobutane-containing molecules as kinase inhibitors[4], a relevant starting point would be to evaluate them against a panel of kinases.
Kinase Inhibition Assay (Example: JAK2)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide derived from a known JAK2 substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
Detection reagent (e.g., a europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin for HTRF assay)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and the peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Add 2.5 µL of ATP solution in assay buffer to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the detection reagent mixture to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a HTRF-compatible reader).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (e.g., MTT Assay)
To assess the broader cytotoxic or anti-proliferative effects of the compounds, a cell-based assay is essential.
Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Visualization
Clear and concise data presentation is crucial for comparing the biological activities of different compounds.
Table 1: Physicochemical Properties of Core Scaffolds
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Rotatable Bonds |
| This compound[6] | 98.14 | 1.1 | 17.1 | 1 |
| Cyclohexanecarbaldehyde | 112.17 | 1.6 | 17.1 | 1 |
| Benzaldehyde | 106.12 | 1.5 | 17.1 | 1 |
This table provides a baseline for comparing the physicochemical properties of the this compound scaffold with its cyclohexane and aromatic analogs.
Signaling Pathway Visualization
Understanding the mechanism of action of a compound often involves elucidating its effect on specific signaling pathways.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a comprehensive analysis of the properties of the cyclobutane scaffold and its successful application in medicinal chemistry suggests that this is a promising area for further investigation. The unique three-dimensional structure and conformational rigidity of the cyclobutane ring, combined with the synthetic versatility of the carbaldehyde group, make this compound an attractive starting point for the design of novel therapeutic agents.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays, including kinase inhibition and cellular proliferation assays. The insights gained from such studies will be invaluable in unlocking the full potential of this under-explored chemical scaffold.
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- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
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A Comparative Guide to the Synthesis of 1-Methylcyclobutane-1-carbaldehyde: An Evaluation of Alternative Routes
In the landscape of pharmaceutical and fine chemical synthesis, the demand for structurally unique building blocks is perpetual. 1-Methylcyclobutane-1-carbaldehyde, a strained cyclic aldehyde, presents a valuable scaffold for the introduction of the 1-methylcyclobutyl moiety.[1] Its synthesis, however, is not without challenges, necessitating a careful evaluation of available methodologies to select the most appropriate route based on scale, available resources, and desired purity. This guide provides an in-depth comparison of several alternative synthetic pathways to this target molecule, supported by experimental insights and data to aid researchers in their synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several key precursors, primarily through oxidation of the corresponding alcohol or reduction of a carboxylic acid derivative. More contemporary methods, such as hydroformylation, offer atom-economical alternatives. This guide will explore the following strategic routes:
-
Oxidation of (1-methylcyclobutyl)methanol: A classic and reliable approach.
-
Reduction of 1-Methylcyclobutane-1-carboxylic Acid Derivatives: Versatile methods starting from the nitrile or the acid chloride.
-
Hydroformylation of 1-Methylcyclobutene: A modern, catalytic approach.
Each of these routes will be dissected in terms of their underlying chemical principles, practicality, and, where available, reported yields.
Route 1: Oxidation of (1-methylcyclobutyl)methanol
The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. This route is contingent on the availability of the precursor, (1-methylcyclobutyl)methanol.
Synthesis of the Precursor Alcohol
A common method for the preparation of (1-methylcyclobutyl)methanol is the reduction of a corresponding ester, such as ethyl 1-methylcyclobutanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2] This reduction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent the violent reaction of LiAlH₄ with water.
Oxidation Methodologies
With the precursor alcohol in hand, several selective oxidation methods can be employed to furnish the target aldehyde, each with its own set of advantages and disadvantages.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] This method is revered for its mild reaction conditions, which are highly effective for sensitive substrates and minimize the risk of over-oxidation to the carboxylic acid.[4][5]
Causality of Experimental Choices: The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the intermediate chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt.[3] The use of a hindered base is crucial for the final elimination step to proceed efficiently without competing side reactions.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation.[6][7][8][9] This method is often favored for its operational simplicity, neutral pH conditions, and the avoidance of toxic chromium-based reagents.[6][9]
Causality of Experimental Choices: The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature.[6] The stoichiometry of the DMP reagent is a critical parameter to control for optimal conversion.
2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) is a stable radical that can act as a catalyst for the oxidation of primary alcohols in the presence of a stoichiometric co-oxidant.[10] This method is attractive due to its catalytic nature and the use of inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach).
Causality of Experimental Choices: The reaction conditions, including pH and the choice of co-oxidant, are critical for achieving high catalytic turnover and selectivity. A buffered system is often employed to maintain the optimal pH for the catalytic cycle.
Route 2: Reduction of 1-Methylcyclobutane-1-carboxylic Acid Derivatives
This approach leverages the corresponding carboxylic acid, which can be converted into more readily reducible derivatives.
A. Partial Reduction of 1-Methylcyclobutane-1-carbonitrile
Nitriles can be selectively reduced to aldehydes using sterically hindered reducing agents that prevent further reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[11][12]
Causality of Experimental Choices: The reaction is performed at low temperatures (typically -78 °C) to trap the reaction at the imine intermediate stage.[13] Aqueous workup then hydrolyzes the imine to the desired aldehyde. The stoichiometry of DIBAL-H is critical; an excess will lead to the formation of the corresponding amine.
B. Rosenmund Reduction of 1-Methylcyclobutane-1-carbonyl chloride
The Rosenmund reduction is a classic method for the catalytic hydrogenation of an acyl chloride to an aldehyde.[14][15] This reaction employs a poisoned palladium catalyst (e.g., palladium on barium sulfate) to prevent over-reduction of the aldehyde to the corresponding alcohol.[14]
Causality of Experimental Choices: The "poison" (a catalyst deactivator, such as a sulfur compound) is essential to moderate the catalyst's activity and ensure the reaction stops at the aldehyde stage.[14][15] The reaction must be carried out under strictly anhydrous conditions to avoid hydrolysis of the acid chloride.
Route 3: Hydroformylation of 1-Methylcyclobutene
Hydroformylation, or the "oxo process," is an industrial process for the production of aldehydes from alkenes. This atom-economical reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene, catalyzed by a transition metal complex, typically rhodium or cobalt.
Synthesis of the Precursor Alkene
Several methods exist for the synthesis of 1-methylcyclobutene. A convenient laboratory-scale preparation involves the controlled thermal decomposition of the sodium salt of cyclopropyl methyl ketone tosylhydrazone.[16] Another approach is the isomerization of methylenecyclobutane using a sodium-alumina catalyst.[16][17]
Causality of Experimental Choices: The choice of catalyst and reaction conditions (temperature, pressure of syngas - a mixture of CO and H₂) in the hydroformylation step is critical to control the regioselectivity (linear vs. branched aldehyde) and prevent side reactions such as hydrogenation of the alkene.
Comparative Analysis
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Swern Oxidation | (1-methylcyclobutyl)methanol | DMSO, Oxalyl Chloride, Et₃N | Mild conditions, high selectivity, avoids over-oxidation | Requires low temperatures, malodorous byproducts | Generally high (often >85%) |
| Dess-Martin Oxidation | (1-methylcyclobutyl)methanol | Dess-Martin Periodinane | Mild, neutral conditions, simple workup, no toxic metals | Reagent is expensive and potentially explosive | High (typically >90%) |
| TEMPO Oxidation | (1-methylcyclobutyl)methanol | TEMPO (catalyst), NaOCl | Catalytic, uses inexpensive co-oxidant | Can be sensitive to reaction conditions | Variable, but can be high |
| DIBAL-H Reduction | 1-Methylcyclobutane-1-carbonitrile | DIBAL-H | Good for substrates with sensitive functional groups | Requires cryogenic temperatures, precise stoichiometry is crucial | Good to excellent |
| Rosenmund Reduction | 1-Methylcyclobutane-1-carbonyl chloride | H₂, Pd/BaSO₄, catalyst poison | Classic, reliable method | Catalyst preparation can be sensitive, requires H₂ gas | Generally good |
| Hydroformylation | 1-methylcyclobutene | Syngas (CO/H₂), Rh or Co catalyst | Atom-economical, direct conversion | Requires specialized high-pressure equipment, catalyst can be expensive | Can be very high, but depends on catalyst and conditions |
Experimental Protocols
Protocol 1: Swern Oxidation of (1-methylcyclobutyl)methanol
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (1.2 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of (1-methylcyclobutyl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3][4][18][19]
Protocol 2: DIBAL-H Reduction of 1-Methylcyclobutane-1-carbonitrile
-
Dissolve 1-methylcyclobutane-1-carbonitrile (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by distillation or column chromatography.[13]
Visualization of Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher.
-
For laboratory-scale synthesis with a focus on mild conditions and high yields, the oxidation of (1-methylcyclobutyl)methanol via Dess-Martin periodinane is an excellent choice due to its operational simplicity and high efficiency.
-
When cost is a primary concern, a TEMPO-catalyzed oxidation offers a more economical alternative, provided the reaction conditions are carefully optimized.
-
For syntheses where the nitrile precursor is readily available, the DIBAL-H reduction is a reliable method, although it requires careful temperature control.
-
For large-scale industrial production, the hydroformylation of 1-methylcyclobutene presents the most atom-economical and potentially cost-effective route, though it necessitates specialized high-pressure equipment.
Ultimately, the selection of a synthetic pathway requires a holistic assessment of factors including precursor availability, reaction scale, equipment accessibility, and safety considerations. This guide provides the foundational knowledge for researchers to make an informed decision tailored to their specific synthetic goals.
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Person, E. C., & Thamatat, S. (1999). A Simple Synthesis of 1-Methylcyclobutene. Synthetic Communications, 29(17), 2973-2977. [Link]
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Shabtai, J., & Gil-Av, E. (1963). A Convenient Method for the Preparation of 1-Methylcyclobutene. The Journal of Organic Chemistry, 28(10), 2893-2894. [Link]
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Shabtai, J., Herling, J., & Gil-Av, E. (1962). Isomerization of Methylenecyclobutane over Alumina. Journal of Chromatography A, 11, 32-40. [Link]
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Chemistry Stack Exchange. Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. [Link]
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Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]
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Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(1), 182-185. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
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Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-. [Link]
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Beilstein Journal of Organic Chemistry. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]
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Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]
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Chemistry Steps. Reducing Carboxylic Acids to Aldehydes. [Link]
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Michigan State University. Swern Oxidation Procedure. [Link]
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Revue Roumaine de Chimie. mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid. [Link]
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Common Organic Chemistry. Nitrile to Aldehyde - Common Conditions. [Link]
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YouTube. DIBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. [Link]
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PubChem. 1-Methylcyclobutane-1-carbonyl chloride. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Methylcyclobutane-1-carbaldehyde
An In-depth Comparison of Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Methylcyclobutane-1-carbaldehyde
This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its compact, strained cyclobutane ring and reactive aldehyde functionality make it an attractive starting material for the construction of more complex molecular architectures. The efficient and cost-effective synthesis of this key intermediate is therefore of considerable interest to the chemical community. This guide provides a detailed comparative analysis of the most common synthetic routes to this compound, with a focus on cost-effectiveness, scalability, safety, and environmental impact. We will delve into the intricacies of two primary oxidative methods, the ozonolysis of methylenecyclobutane, and the hydroformylation of methylenecyclobutane, providing experimental protocols and supporting data to inform your synthetic choices.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from two main precursors: the oxidation of (1-methylcyclobutyl)methanol or the functionalization of methylenecyclobutane. Each route presents its own set of advantages and disadvantages, which we will explore in detail.
Route 1: Oxidation of (1-Methylcyclobutyl)methanol
The most direct and widely employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (1-methylcyclobutyl)methanol. This transformation can be achieved using a variety of oxidizing agents, with Swern oxidation and Dess-Martin periodinane (DMP) oxidation being two of the most reliable and mild methods that prevent over-oxidation to the carboxylic acid.[1][2]
Synthesis of the Starting Material: (1-Methylcyclobutyl)methanol
Before delving into the oxidation methods, it is crucial to consider the synthesis of the starting alcohol. (1-Methylcyclobutyl)methanol can be prepared via the reduction of ethyl 1-methylcyclobutanecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Ethyl 1-methylcyclobutanecarboxylate" -> "(1-Methylcyclobutyl)methanol" [label="LiAlH₄, THF"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; caption-side: bottom; }
Figure 1: Synthesis of (1-methylcyclobutyl)methanol.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[3] It is a powerful and generally high-yielding method for converting primary alcohols to aldehydes.[2][4]
Experimental Protocol: Swern Oxidation of (1-methylcyclobutyl)methanol
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (1-methylcyclobutyl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 20 minutes, keeping the temperature at -78 °C.
-
Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation involves the formation of a highly reactive and thermally unstable intermediate, chloro(dimethyl)sulfonium chloride.[3] Maintaining a low temperature is critical to prevent its decomposition and the formation of unwanted byproducts.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the reactive intermediates are sensitive to moisture.
-
Order of Addition: The specific order of reagent addition is crucial for the success of the reaction. The alcohol is added after the activation of DMSO to ensure the formation of the alkoxysulfonium salt. Triethylamine is added last to induce the elimination reaction.
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols to aldehydes.[5][6] It offers the advantage of being performed at room temperature and generally provides high yields with a simple workup.[7]
Experimental Protocol: Dess-Martin Oxidation of (1-methylcyclobutyl)methanol
-
To a stirred solution of (1-methylcyclobutyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of DMP is typically used to ensure complete conversion of the starting alcohol.
-
Quenching: The sodium thiosulfate is used to reduce the excess DMP and the iodinane byproduct, making them more water-soluble and easier to remove during the aqueous workup. Sodium bicarbonate neutralizes the acetic acid generated during the reaction.[8]
-
Solvent: Dichloromethane is a common solvent for DMP oxidations due to its ability to dissolve both the starting material and the reagent.
Route 2: Functionalization of Methylenecyclobutane
An alternative approach to this compound involves the direct functionalization of the exocyclic double bond of methylenecyclobutane.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[9] In the case of methylenecyclobutane, ozonolysis followed by a reductive workup would yield this compound and formaldehyde.
Generalized Experimental Protocol: Ozonolysis of Methylenecyclobutane
-
Dissolve methylenecyclobutane (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Perform a reductive workup by adding a reducing agent such as dimethyl sulfide (DMS) or zinc dust and acetic acid.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Reductive Workup: A reductive workup is essential to obtain the aldehyde product. An oxidative workup would lead to the corresponding carboxylic acid. Dimethyl sulfide is a common and effective reducing agent for this purpose.
-
Safety: Ozone is a toxic and potentially explosive gas. Ozonolysis reactions should be carried out in a well-ventilated fume hood with appropriate safety precautions. The reaction is also typically performed at low temperatures to control the reactivity and minimize the risk of side reactions.[10]
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using a rhodium or cobalt catalyst.[1][11] For methylenecyclobutane, this would ideally lead to the desired this compound.
Generalized Reaction Scheme: Hydroformylation of Methylenecyclobutane
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Methylenecyclobutane" -> "this compound" [label="CO, H₂, Rh catalyst"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; caption-side: bottom; }
Figure 2: Hydroformylation of methylenecyclobutane.
While hydroformylation is a powerful industrial process for the synthesis of aldehydes, its application in fine chemical synthesis can be challenging due to issues with regioselectivity and the cost of the catalyst.[12] For non-symmetrical alkenes like methylenecyclobutane, the reaction could potentially yield two regioisomers.
Cost-Effectiveness Analysis
The cost-effectiveness of each synthetic route is a critical factor for researchers and drug development professionals. The following table provides an estimated cost comparison based on commercially available reagent prices. Please note that these are approximate costs and can vary depending on the supplier, purity, and scale.
| Parameter | Swern Oxidation | Dess-Martin Oxidation | Ozonolysis | Hydroformylation |
| Starting Material | (1-methylcyclobutyl)methanol | (1-methylcyclobutyl)methanol | Methylenecyclobutane | Methylenecyclobutane |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | Ozone | CO, H₂, Rhodium catalyst |
| Reagent Cost | Moderate | High | Low (reagents), High (equipment) | High (catalyst) |
| Typical Yield | High (often >90%) | High (often >90%) | Variable, substrate-dependent | Variable, catalyst-dependent |
| Reaction Time | 2-4 hours | 1-3 hours | 2-6 hours | 4-24 hours |
| Workup/Purification | Aqueous extraction, chromatography | Aqueous extraction, chromatography | Reductive workup, distillation/chromatography | Catalyst removal, distillation/chromatography |
| Scalability | Good, but requires cryogenic temperatures | Limited by cost and safety of DMP | Good, especially with flow chemistry setups | Excellent, well-established industrial process |
| Safety Concerns | Toxic and corrosive reagents, malodorous byproduct (DMS) | Potentially explosive reagent (DMP) | Toxic and explosive gas (ozone), unstable intermediates | High pressure of flammable gases (CO, H₂) |
| Environmental Impact | Use of chlorinated solvents, generation of DMS | Use of chlorinated solvents, iodine-containing waste | Energy-intensive ozone generation | Use of toxic and flammable gases, precious metal catalyst |
In-Depth Discussion and Recommendations
For laboratory-scale synthesis with a focus on high yield and reliability, both Swern and Dess-Martin oxidations are excellent choices.
-
Swern Oxidation is a cost-effective option in terms of reagent costs. However, it requires cryogenic temperatures (-78 °C), which may not be readily available in all laboratories. The generation of dimethyl sulfide, a volatile and malodorous byproduct, also necessitates working in a well-ventilated fume hood.
-
Dess-Martin Periodinane (DMP) Oxidation offers the significant advantage of being performed at room temperature, simplifying the experimental setup.[5] The workup is also generally straightforward. However, DMP is a relatively expensive reagent, and its potentially explosive nature requires careful handling, especially on a larger scale.
For larger-scale synthesis, ozonolysis and hydroformylation become more viable options, although they come with their own set of challenges.
-
Ozonolysis can be a very efficient and clean method for aldehyde synthesis, especially when implemented in a continuous flow setup, which can mitigate some of the safety concerns associated with ozone.[10][13] The initial investment in an ozone generator can be significant for a laboratory setting, but for larger-scale production, it can be a cost-effective and environmentally friendly option.
-
Hydroformylation is an industrially well-established and highly atom-economical process.[14] However, the high cost of rhodium catalysts and the need for high-pressure equipment can be prohibitive for many academic and small-scale industrial labs. Furthermore, controlling the regioselectivity to favor the desired branched aldehyde from an exocyclic double bond can be challenging and may require extensive catalyst and ligand screening.
Conclusion
The choice of the most cost-effective synthesis for this compound is highly dependent on the specific requirements of the researcher or organization, including the desired scale, available equipment, budget, and safety considerations.
For small-scale laboratory synthesis where high yield and reliability are paramount, the Dess-Martin oxidation offers a convenient and efficient route, despite the higher reagent cost. The Swern oxidation presents a more economical alternative if cryogenic capabilities are available. For larger-scale production, ozonolysis , particularly in a flow chemistry setup, emerges as a promising and potentially greener alternative. While hydroformylation is a powerful industrial tool, its application for the specific synthesis of this compound on a laboratory or pilot scale would require significant investment and optimization.
This guide provides a comprehensive framework for making an informed decision. By carefully considering the factors outlined above, researchers can select the most appropriate synthetic strategy to efficiently and cost-effectively produce this compound for their specific needs.
References
-
Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Hydroformylation Catalysts for the Synthesis of Fine Chemicals | Request PDF. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2021). Scale-Up of Ozonolysis using Inherently Safer Technology in Continuous Flow under Pressure: Case Study on β-Pinene. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Ozonolysis, the green oxidation. Retrieved January 18, 2026, from [Link]
-
Books. (n.d.). Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (n.d.). Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Hydroformylation. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2005). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 18, 2026, from [Link]
-
ChemRxiv. (n.d.). 1 Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue Asim Maity, Sung-Min Hyun, Alan K. Wortman. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 18, 2026, from [Link]
-
YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Enantioselective HPLC Analysis of 1-Methylcyclobutane-1-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for enantioselective analysis are a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth comparison of methodologies for the enantioselective analysis of 1-methylcyclobutane-1-carbaldehyde and its derivatives by High-Performance Liquid Chromatography (HPLC), offering both theoretical grounding and practical, field-proven insights.
The Challenge: Stereoisomers of a Compact Chiral Aldehyde
This compound possesses a quaternary stereocenter, a common structural motif in modern pharmaceuticals. The compact and relatively non-polar nature of the cyclobutane ring, combined with the reactivity of the aldehyde functional group, presents a unique set of challenges for enantioselective separation. This guide will compare two primary strategies for addressing this analytical problem:
-
Direct Enantioseparation on Chiral Stationary Phases (CSPs).
-
Indirect Enantioseparation following derivatization with a Chiral Derivatizing Agent (CDA).
We will explore the underlying principles of each approach, compare their performance based on experimental data, and provide detailed protocols to enable you to implement these methods in your own laboratory.
Strategic Decision-Making in Chiral Method Development
The choice between a direct and an indirect method is a critical first step. This decision is often dictated by the physicochemical properties of the analyte, the availability of instrumentation, and the ultimate goal of the analysis (e.g., routine quality control vs. absolute configuration determination).
Figure 1: High-level workflow comparing direct and indirect enantioselective HPLC analysis.
Part 1: Direct Enantioseparation on Chiral Stationary Phases
The direct approach is often the most efficient and is the gold standard in modern chiral analysis.[1] This method relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times and, thus, separation.
The Workhorses: Polysaccharide-Based CSPs
For a broad range of chiral compounds, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated remarkable versatility and a high success rate in achieving enantioseparation.[2] Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series are indispensable tools in this domain.[1][3]
-
Cellulose-based CSPs (e.g., CHIRALCEL® OD, CHIRALPAK® IB): These phases often provide excellent chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The carbamate derivatives on the cellulose backbone form chiral grooves into which the enantiomers can intercalate with different affinities.
-
Amylose-based CSPs (e.g., CHIRALPAK® AD, CHIRALPAK® IA): While also carbamate derivatives, the helical structure of the amylose backbone provides a different chiral environment compared to the more linear cellulose. This can lead to complementary or, in some cases, superior separation for certain analytes.
Immobilized versions of these CSPs (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage over their coated counterparts by allowing for the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and for cleaning the column.[4]
Comparison of Polysaccharide CSPs for Aldehyde Separation
The selection of the optimal CSP is largely an empirical process.[5] A screening of several columns under different mobile phase conditions is the most effective strategy.[6] For small, aliphatic aldehydes like 2-hydroxypentanal, which shares some structural similarities with our target molecule (small, polar, aliphatic), a systematic screening approach is essential.[4]
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase Modes | Strengths for Aldehyde Analysis | Considerations |
| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | High success rate for a broad range of compounds. The helical grooves can be effective for inclusion of cyclic structures.[1] | May require optimization of mobile phase additives to enhance interaction with the aldehyde. |
| CHIRALCEL® OD-H / CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | Often provides different selectivity compared to amylose-based phases. Strong hydrogen bonding capabilities can be beneficial.[7] | Elution order may be reversed compared to amylose phases, offering an alternative selectivity. |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | The electron-withdrawing chloro-substituents can alter π-π and dipole-dipole interactions, offering unique selectivity.[8] | A good candidate for screening when standard cellulose and amylose phases fail to provide resolution. |
Experimental Protocol: Direct Enantioseparation
This protocol outlines a systematic approach to screening and optimizing the separation of a this compound derivative using polysaccharide-based CSPs.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
CHIRALPAK® IA (Amylose-based)
-
CHIRALPAK® IB (Cellulose-based)
-
CHIRALPAK® IC (Substituted Cellulose-based) (All columns 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phases (Isocratic):
-
Normal Phase (NP): n-Hexane / 2-Propanol (90:10, v/v)
-
Polar Organic (PO): Acetonitrile / Methanol (50:50, v/v)
-
Reversed Phase (RP): Water / Acetonitrile (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm (or most appropriate wavelength for the derivative)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
2. Optimization Strategy:
-
If partial separation is observed, optimize the mobile phase composition.
-
In NP: Vary the alcohol content (e.g., from 5% to 20%). Try different alcohols (e.g., ethanol).
-
In RP: Adjust the ratio of acetonitrile to water. Consider adding a buffer if the analyte has ionizable groups.
-
-
Adjust the flow rate. Lower flow rates (e.g., 0.5 mL/min) can sometimes improve resolution.[9]
-
Modify the column temperature. Both increasing and decreasing the temperature can affect selectivity.[10]
Part 2: Indirect Enantioseparation via Derivatization
The indirect approach involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[11] Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).
Advantages and Disadvantages of the Indirect Method
| Advantages | Disadvantages |
| Utilizes common, less expensive achiral columns. | Requires an additional reaction step, increasing sample preparation time. |
| Can enhance the detectability of the analyte by introducing a chromophore or fluorophore.[12] | The CDA must be enantiomerically pure. |
| May be the only viable option if no suitable CSP can be found for direct separation. | The reaction must proceed to completion without racemization of the analyte or CDA. |
| The two enantiomers may react at different rates, leading to kinetic resolution and inaccurate quantification if the reaction is not complete. |
Chiral Hydrazines: A Promising CDA for Aldehydes
The carbonyl group of aldehydes is a prime target for derivatization. Chiral hydrazines are excellent CDAs for this purpose, as they react with aldehydes to form stable hydrazones.[6] Chiral hydrazines can be synthesized from readily available chiral precursors, such as amino acids.
A notable example involves chiral hydrazine reagents prepared from Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants. These reagents react quantitatively with chiral carbonyl compounds to form strongly UV-absorbing diastereomeric hydrazones.[6]
Experimental Protocol: Indirect Enantioseparation
This protocol describes a general procedure for the derivatization of a chiral aldehyde with a chiral hydrazine, followed by achiral HPLC analysis.
1. Derivatization Reaction:
-
Reagents:
-
Chiral aldehyde (e.g., this compound derivative)
-
Chiral hydrazine reagent (e.g., HDNP-L-Val-NH2)[6]
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve a known amount of the chiral aldehyde in acetonitrile.
-
Add a slight molar excess (e.g., 1.2 equivalents) of the chiral hydrazine reagent.
-
Add a catalytic amount of acid.
-
Heat the mixture (e.g., 30 °C for 30 minutes) to drive the reaction to completion.[6] The optimal conditions should be determined experimentally.
-
Cool the reaction mixture and dilute with the HPLC mobile phase for analysis.
-
2. Achiral HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 340-350 nm (characteristic for the dinitrophenyl hydrazone)
-
Injection Volume: 10 µL
Figure 2: Workflow for the indirect analysis of a chiral aldehyde using a chiral hydrazine derivatizing agent.
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of each method, providing a basis for objective comparison. The data for the direct method is hypothetical but based on typical performance for similar analytes on polysaccharide CSPs.
Table 1: Performance Comparison of Direct vs. Indirect Methods
| Parameter | Direct Method (on CHIRALPAK® IA) | Indirect Method (with Chiral Hydrazine) | Causality and Expert Insights |
| Selectivity (α) | 1.15 - 1.50 | > 1.10 | Direct methods often offer higher intrinsic selectivity due to the complex 3D structure of the CSP. Indirect methods depend on the structural differences of the formed diastereomers. |
| Resolution (Rs) | > 1.5 (baseline) | > 1.5 (baseline) | Both methods can achieve baseline resolution with proper optimization. Resolution in the indirect method is highly dependent on the efficiency of the achiral column. |
| Analysis Time | 10 - 30 min | 15 - 40 min (plus derivatization time) | The direct method is typically faster as it eliminates the sample preparation step. |
| Method Robustness | High, once developed. | Moderate. Dependent on the reproducibility of the derivatization reaction. | Immobilized CSPs in direct methods are very robust. The indirect method introduces more variables (reaction yield, stability of derivatives). |
| Sensitivity | Analyte-dependent. May be low for aldehydes with poor chromophores. | High. The CDA introduces a strong chromophore, significantly enhancing sensitivity.[6] | For trace analysis, the indirect method is often superior due to the signal enhancement from the derivatizing agent. |
| Cost per Analysis | Higher initial column cost. | Lower column cost, but includes cost of CDA and additional reagents/time. | The higher cost of chiral columns for the direct method can be offset by higher throughput and reduced labor over the long term. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution (Direct Method) | - Incorrect CSP/mobile phase combination. - Column has lost performance. | - Screen a wider range of CSPs and mobile phase modes (NP, PO, RP). - Try different alcohol modifiers in NP mode. - Test the column with a known standard to verify its performance. |
| Peak Tailing | - Secondary interactions with the silica support. - Column contamination. | - Add a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) modifier to the mobile phase. - Ensure proper sample clean-up. Flush the column with a strong solvent (check column manual for compatibility).[13] |
| Inconsistent Retention Times | - Insufficient column equilibration. - Temperature fluctuations. - Mobile phase composition change. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. - Use a column oven for precise temperature control. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
| No or Low Product Yield (Indirect Method) | - Incomplete derivatization reaction. - Degradation of aldehyde or CDA. | - Optimize reaction conditions (time, temperature, catalyst concentration). - Use fresh, high-purity reagents and solvents. - Check for potential side reactions, such as oxidation of the aldehyde. |
| Extra Peaks in Chromatogram (Indirect Method) | - Excess derivatizing agent. - Impurities in the CDA or sample. - Side products from the reaction. | - Use a slight excess of CDA, not a large one. - Run a blank (derivatization reaction without the aldehyde). - Analyze the purity of the starting materials. |
Conclusion and Recommendations
Both direct and indirect methods offer viable pathways for the enantioselective analysis of this compound derivatives.
-
For routine analysis, high-throughput screening, and quality control , the direct method on a polysaccharide-based CSP is highly recommended . Its speed, simplicity, and robustness make it the superior choice once a suitable method has been developed. A screening approach using modern immobilized columns like CHIRALPAK® IA, IB, and IC is the most efficient path to success.
-
The indirect method using a chiral hydrazine derivatizing agent serves as an excellent orthogonal method and is particularly valuable when high sensitivity is required or when direct methods fail to provide adequate resolution. It is also a powerful tool in structural elucidation and for determining absolute configuration when combined with other techniques.
Ultimately, the choice of method will depend on the specific requirements of your project. By understanding the principles and practical considerations outlined in this guide, you will be well-equipped to develop and validate a robust and reliable enantioselective HPLC method for this important class of chiral molecules.
References
-
Hu, W., et al. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 10-17. [Link]
-
(2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-82. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]
-
Chankvetadze, B. (2013). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology, 970, 81-111. [Link]
-
Daicel Corporation. (n.d.). CHIRALPAK Immobilized Columns. Retrieved from [Link]
-
(2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3249. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
-
Ilisz, I., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(18), 4299. [Link]
-
Pinto, D. M., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 188, 336-343. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Ismail, D., & Ghanem, A. (2018). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 23(11), 2999. [Link]
-
Tiritan, M. E., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3363. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylcyclobutane-1-carbaldehyde
Researchers and drug development professionals handle a vast array of chemical reagents daily. Among these, aldehydes like 1-Methylcyclobutane-1-carbaldehyde are valuable synthetic intermediates. However, their reactivity and potential hazards necessitate a robust understanding of proper handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Our approach is grounded in the principles of laboratory safety and chemical waste management, emphasizing not just the "how" but the "why" behind each procedural step. This ensures that the protocols are not merely followed, but understood as a self-validating system of safety and responsibility.
Hazard Identification and Risk Assessment
Before any handling or disposal of this compound, a thorough risk assessment is paramount. This compound is classified with the following primary hazards:
-
Flammable Liquid: It is a flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]
-
Respiratory Tract Irritant: May cause respiratory irritation.[2]
These hazards dictate the stringent controls required for its disposal.
| Hazard Classification | GHS Category | Precautionary Measures |
| Flammable liquids | Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment.[2] |
| Skin irritation | Category 2 | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| Eye irritation | Category 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific target organ toxicity | Category 3 | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:
-
Gloves: Two pairs of disposable nitrile exam gloves or one pair of thicker nitrile or butyl gloves (minimum 10 mil thickness) for the concentrated chemical.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Additional Protection: If there is a risk of splashing, a face shield and an impermeable apron with sleeves should be used.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Minor Spill Protocol (less than 100 mL in a fume hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If the spill is within a chemical fume hood, it can be managed by trained laboratory personnel.
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Paper towels can also be used.[3]
-
Collection: Carefully scoop up the absorbed material using non-sparking tools and place it into a designated, sealable bag or container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by at least two rinses with cold water.[3][4]
-
Waste Disposal: Place all contaminated materials, including paper towels and gloves, into a sealable bag for disposal as hazardous waste.[3]
Major Spill Protocol (outside a fume hood or larger volume)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.
-
Isolate: Cordon off the affected area to prevent entry.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.
Disposal of Unused or Waste this compound
Disposal of this chemical must adhere to federal, state, and local regulations. Under no circumstances should it be poured down the drain.[5]
Step-by-Step Disposal Procedure:
-
Waste Characterization: this compound is considered a hazardous waste due to its flammability and irritant properties.[1][2]
-
Waste Segregation: This waste must be segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
-
Containerization:
-
Collect the waste in a designated, compatible, and properly sealed container. The container must be in good condition and made of a material that will not react with the aldehyde.
-
The original container may be used if it is in good condition.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date the container was first used for waste accumulation.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is well-ventilated and away from sources of ignition.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Empty Container Disposal
Even "empty" containers of this compound can retain hazardous residues.
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Before disposal in the regular trash (if permitted by your institution), the label on the container must be defaced or removed to prevent it from being mistaken for a container of hazardous material.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure a safe working environment and maintain environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. Available at: [Link]
-
This compound | C6H10O | CID 20134527 - PubChem. Available at: [Link]
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Hazardous Waste Disposal Guide - Dartmouth College. Available at: [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management - Crystal Clean. Available at: [Link]
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Formaldehyde - Incident management - GOV.UK. Available at: [Link]
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How to Clean-Up a Formaldehyde Spill - WYK Sorbents. Available at: [Link]
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Formaldehyde Spill Protocol for Patient Care Locates - Environmental Health & Safety. Available at: [Link]
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Formaldehyde Template SOP - UW Department of Chemistry. Available at: [Link]
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Proper Handling of Hazardous Waste Guide - EPA. Available at: [Link]
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Best Practices for Hazardous Waste Disposal - AEG Environmental. Available at: [Link]
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Hazardous Waste - US EPA. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
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Hazardous Chemical Waste Defined - Temple University. Available at: [Link]
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Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. Available at: [Link]
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Hazardous Waste Listings | EPA. Available at: [Link]
Sources
Navigating the Volatility: A Senior Application Scientist's Guide to Handling 1-Methylcyclobutane-1-carbaldehyde
For the discerning researcher, the synthesis and application of novel reagents is both an art and a science, demanding precision, foresight, and an unwavering commitment to safety. 1-Methylcyclobutane-1-carbaldehyde, a volatile and reactive aldehyde, presents unique handling challenges. This guide moves beyond mere procedural checklists, offering a holistic operational framework grounded in scientific causality to ensure both experimental integrity and personal safety. Here, we will dissect the nature of this compound and construct a robust protocol for its use, from initial risk assessment to final waste disposal, empowering you to work with confidence and control.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor. |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |
Source: PubChem CID 20134527[1]
The flammability of this compound necessitates strict control of ignition sources, while its irritant properties demand a multi-layered approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a face shield. | The aldehyde is a serious eye irritant. Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[2] |
| Hand Protection | Butyl rubber or Viton® gloves. | Aldehydes can be particularly aggressive towards common glove materials. Butyl rubber and Viton® offer excellent resistance to a wide range of chemicals, including aldehydes.[3][4] Nitrile gloves may be suitable for incidental contact but should not be used for prolonged handling. Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant lab coat. | A flame-resistant lab coat is essential due to the flammable nature of the compound.[5] |
| Respiratory Protection | Use within a certified chemical fume hood. | The compound's volatility and respiratory irritation potential mandate that all handling of open containers occurs within a properly functioning chemical fume hood to minimize inhalation exposure.[6] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling Protocol
Adherence to a meticulous, step-by-step protocol is crucial for safe and reproducible experimental outcomes.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary PPE and inspect for any defects.
-
Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids.[7]
-
-
Dispensing and Transfer:
-
During the Reaction:
-
Maintain the reaction vessel within the fume hood.
-
Ensure the experimental setup is secure and stable.
-
Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
-
Post-Handling and Storage:
Emergency Preparedness: Spill and Disposal Plans
Even with the most stringent precautions, accidental spills can occur. A well-rehearsed emergency plan is your best defense.
Spill Response
For a minor spill (less than 100 mL) within a chemical fume hood:
-
Alert colleagues in the immediate vicinity.
-
Control ignition sources by turning off any nearby electrical equipment.
-
Contain the spill by creating a dike with absorbent material from your spill kit.[11]
-
Absorb the spilled liquid using chemical-resistant pads or other suitable absorbent material. Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to your laboratory supervisor or safety officer.
For spills larger than 100 mL, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Waste Disposal
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregate waste: Do not mix this waste stream with other incompatible chemical waste.
-
Containerize: Collect all waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (flammable, irritant).[12]
-
Rinsate Collection: The first rinse of any glassware that contained the aldehyde should be collected as hazardous waste.[12]
-
Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the proper disposal of the hazardous waste.
The following diagram outlines the logical flow for managing a chemical spill.
Sources
- 1. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. vdp.com [vdp.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 6. research.wayne.edu [research.wayne.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ishn.com [ishn.com]
- 9. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 10. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
